LPM4870108
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19FN6O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(7S)-10-fluorospiro[5,15-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one |
InChI |
InChI=1S/C20H19FN6O3/c21-12-7-13-15(22-8-12)10-30-20(2-3-20)25-19(28)14-9-23-27-4-1-17(24-18(14)27)26-5-6-29-11-16(13)26/h1,4,7-9,16H,2-3,5-6,10-11H2,(H,25,28)/t16-/m1/s1 |
InChI Key |
QWIHVVXROOETII-MRXNPFEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LPM4870108
For Researchers, Scientists, and Drug Development Professionals
Abstract
LPM4870108 is a potent and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor, demonstrating significant activity against wild-type Trk proteins and various resistance-conferring mutants. This technical guide elucidates the core mechanism of action of this compound, detailing its inhibitory effects on the Trk signaling pathway and its subsequent anti-tumor activity. This document provides a comprehensive overview of the preclinical data, including in vitro potency, selectivity, and in vivo efficacy. Detailed experimental protocols and visual representations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Pan-Trk Inhibition
This compound exerts its therapeutic effect by acting as a potent antagonist of the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. These receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial for neuronal development and function. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric Trk proteins with constitutively active kinase domains. This aberrant signaling drives the proliferation and survival of cancer cells in a phenomenon known as "oncogene addiction."
This compound is designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation and activation of the receptor. By inhibiting Trk kinase activity, this compound effectively blocks the downstream signaling cascades that promote tumor growth and survival.
Signaling Pathway
The inhibition of Trk receptors by this compound disrupts key downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. These pathways are central to regulating cell proliferation, survival, and apoptosis. The anticipated effect of this compound on this signaling cascade is a reduction in the phosphorylation of key downstream effectors, including ERK and Akt, ultimately leading to cell cycle arrest and apoptosis in tumor cells dependent on Trk signaling.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The potency of this compound was evaluated against wild-type and mutant Trk kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| TrkA | 2.4[1][2] |
| TrkC | 0.2[1][2] |
| TrkA G595R | 3.5[1][2] |
| TrkA G667C | 2.3[1][2] |
| Table 1: In vitro kinase inhibitory activity of this compound. |
Kinase Selectivity
This compound exhibits selectivity for Trk kinases over other related kinases such as ALK and ROS1.
| Kinase Target | IC50 (nM) | Kinase Activity Remaining at 0.5 µM |
| ALK | 182[1][2] | 10-30%[1] |
| ROS1 | Not reported | 10-30%[1] |
| Table 2: Kinase selectivity of this compound. |
In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound was assessed in a BaF3-NTRK xenograft mouse model.
| Dosing Regimen | Tumor Growth Inhibition |
| 5-20 mg/kg, p.o. once daily for 21 days | Dose-dependent inhibition of tumor growth[1] |
| Table 3: In vivo efficacy of this compound in a BaF3-NTRK xenograft model. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a standard method for determining the in vitro inhibitory activity of compounds like this compound.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against specific Trk kinases.
Methodology:
-
Reaction Setup: In a 384-well plate, the recombinant Trk kinase, a suitable peptide substrate, and varying concentrations of this compound are combined in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and ATP Depletion: After a defined incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: A second reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Model
The Ba/F3 cell line, a murine pro-B cell line, is a widely used model for studying oncogenic kinases. When transduced with an NTRK fusion gene, these cells become dependent on Trk signaling for survival and proliferation, making them a suitable model for evaluating the efficacy of Trk inhibitors.
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express an NTRK fusion protein are cultured in appropriate media.
-
Tumor Implantation: The Ba/F3-NTRK cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The efficacy of this compound is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a potent and selective pan-Trk inhibitor with demonstrated anti-tumor activity in preclinical models. Its mechanism of action is centered on the direct inhibition of TrkA, TrkB, and TrkC kinases, including clinically relevant resistance mutants. This inhibition leads to the suppression of downstream pro-survival signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways. The data presented in this guide support the continued development of this compound as a therapeutic agent for cancers harboring NTRK gene fusions. The provided experimental protocols and diagrams offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.
References
LPM4870108: A Technical Overview of a Next-Generation Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of LPM4870108, a potent, orally active pan-Tropomyosin receptor kinase (Trk) inhibitor. This document synthesizes publicly available preclinical data, details key experimental methodologies, and visualizes the underlying biological pathways and drug development workflows.
Introduction to Trk Inhibition and this compound
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2] Chromosomal rearrangements involving NTRK genes can lead to the formation of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide array of cancers.[1] This has led to the development of Trk inhibitors as a targeted therapy for NTRK fusion-positive cancers.[1][2]
This compound is a next-generation pan-Trk inhibitor designed to be effective against both wild-type (WT) Trk proteins and clinically relevant mutants that confer resistance to first-generation inhibitors.[3][4] Developed by Luye Pharma, this compound is a macrocyclic compound that has demonstrated potent anti-tumor activity in preclinical models.[2][3]
Mechanism of Action: The Trk Signaling Pathway
Neurotrophins, a family of growth factors, bind to Trk receptors, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain.[5] This activation triggers several critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which are integral to cell proliferation, survival, and differentiation.[6][7] In NTRK fusion-positive cancers, the Trk fusion proteins are constitutively active, leading to uncontrolled activation of these pathways and driving tumor growth.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk proteins and preventing their phosphorylation, thereby blocking the downstream signaling that promotes cancer cell growth and survival.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| TrkC | 0.2 | [8] |
| TrkA | 2.4 | [8] |
| TrkAG595R (mutant) | 3.5 | [8] |
| TrkAG667C (mutant) | 2.3 | [8] |
| ALK | 182 | [8] |
Table 2: In Vivo Efficacy of this compound in a BaF3-NTRK Xenograft Model
| Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| 5-20 mg/kg | Oral (p.o.) | Once daily for 21 days | Tumor growth inhibition | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Male | Female | Administration | Reference |
| t₁/₂ (h) | 0.87 | 2.21 | 2 mg/kg (i.v.) | [8] |
| Cl (mL/kg/min) | 19.3 | 8.19 | 2 mg/kg (i.v.) | [8] |
| AUC₀-t (nM·h) | 4191 | 10282 | 2 mg/kg (i.v.) | [8] |
| Cₘₐₓ (nM) | 6384 | 6628 | 10 mg/kg (p.o.) | [8] |
| Tₘₐₓ (h) | 0.667 | 0.667 | 10 mg/kg (p.o.) | [8] |
| Oral Bioavailability (%) | 56.0 | 61.9 | 10 mg/kg (p.o.) | [8] |
Table 4: Preclinical Safety Profile of this compound
| Study Type | Species | Key Findings | Reference |
| Acute Toxicity | Rat | Maximum Tolerated Dose (MTD) = 300 mg/kg | [4][9] |
| Subacute Toxicity (4-week) | Rat | STD₁₀ = 10 mg/kg/day. Toxicological effects consistent with Trk inhibition (e.g., corneal inflammation, hepatocyte vacuolar degeneration), which were partially or fully reversible. | [4][9] |
| Subacute Toxicity (4-week) | Rhesus Monkey | Highest Non-Severely Toxic Dose (HNSTD) = 20 mg/kg/day. Observed dose-dependent, reversible effects on gait and coordination, attributable to on-target Trk inhibition. | [10] |
| Genotoxicity (Ames Test) | In vitro | No evidence of mutagenicity. | [4][9] |
| Cardiovascular Safety (hERG) | In vitro | IC₅₀ for hERG current inhibition = 18.2 µM. | [4][9] |
| Cardiovascular Safety | Rhesus Monkey | No effect on blood pressure or electrocardiogram results. | [4][9] |
| Respiratory and Neurobehavioral Safety | Rat | No effect on respiratory function or neurobehavioral activity. | [4][9] |
Experimental Protocols
The following sections describe representative methodologies for the key experiments involved in the preclinical evaluation of a pan-Trk inhibitor like this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Purified recombinant Trk enzymes (wild-type and mutants)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP (at a concentration near the Kₘ for each enzyme)
-
Peptide or protein substrate
-
This compound (serially diluted in DMSO)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
Procedure:
-
Add kinase, substrate, and this compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add detection reagents to quantify kinase activity (e.g., by measuring luminescence or fluorescence).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
BaF3 cells engineered to express an NTRK fusion gene
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Culture BaF3-NTRK cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
Analyze the data to determine the effect of this compound on tumor growth.
Safety Pharmacology Studies
These studies are designed to assess the potential adverse effects of this compound on major physiological systems.
Genotoxicity - Ames Test: This test evaluates the mutagenic potential of a compound using histidine-dependent strains of Salmonella typhimurium.
-
Expose different strains of S. typhimurium to various concentrations of this compound, with and without a metabolic activation system (S9 liver extract).
-
Plate the bacteria on a histidine-deficient medium.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
An increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Cardiovascular Safety - hERG Assay: This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Use a whole-cell patch-clamp technique on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Record the hERG channel current in the absence and presence of various concentrations of this compound.
-
Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.
This compound Discovery and Development Workflow
The development of a next-generation inhibitor like this compound follows a structured process from initial concept to preclinical candidate.
The process began with the identification of the need to overcome acquired resistance to first-generation Trk inhibitors.[2] A series of macrocyclic compounds were identified and optimized through iterative cycles of chemical synthesis and biological testing (structure-activity relationship studies).[2] Promising compounds were then profiled for their in vitro potency against wild-type and mutant Trk kinases, selectivity against other kinases, and ADME (absorption, distribution, metabolism, and excretion) properties. This was followed by in vivo pharmacokinetic studies in animal models like rats to assess oral bioavailability and other parameters.[8] The most promising candidates, including the precursor to this compound, were then evaluated for their anti-tumor efficacy in xenograft models.[8] Finally, comprehensive preclinical safety and toxicology studies were conducted to select this compound as a clinical candidate.[4][9][10]
Conclusion
This compound is a potent, orally bioavailable, next-generation pan-Trk inhibitor with a preclinical profile that demonstrates strong anti-tumor efficacy against both wild-type and resistant Trk mutations. Its favorable pharmacokinetic and safety profiles in animal models support its continued development as a potential therapeutic for patients with NTRK fusion-positive cancers. The data and methodologies presented in this guide provide a comprehensive technical foundation for understanding the preclinical development of this compound.
References
- 1. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. OR | Free Full-Text | Advances in Tissue-Agnostic Targeting in Cancer Therapeutics: Current Approvals, Challenges, and Future Directions [techscience.com]
In Vitro Characterization of LPM4870108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LPM4870108 is a novel, potent, and orally bioavailable pan-Tropomyosin Receptor Kinase (Trk) inhibitor demonstrating significant activity against wild-type Trk family members and clinically relevant acquired resistance mutations. This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical activity, selectivity, and safety profile based on publicly available preclinical data. Detailed experimental protocols for key assays are provided as representative methodologies for the evaluation of similar compounds. Visualizations of the Trk signaling pathway and a typical in vitro characterization workflow are included to facilitate a deeper understanding of the compound's mechanism of action and preclinical assessment.
Introduction
The Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical regulators of neuronal development, survival, and function. Aberrant activation of Trk signaling through gene fusions or mutations is a known oncogenic driver in a wide range of adult and pediatric cancers. While first-generation Trk inhibitors have shown remarkable efficacy, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This compound is a promising candidate designed to address this clinical challenge. This guide details its in vitro pharmacological profile.
Biochemical Activity and Selectivity
This compound demonstrates potent enzymatic inhibition of Trk family kinases, including key resistance mutations, and exhibits selectivity against other related kinases.
Table 1: Enzymatic Inhibition (IC50)
| Target | IC50 (nM) |
| TrkA | 2.4 ± 0.3[1] |
| TrkC | 0.2 ± 0.1[1] |
| TrkA G595R | 3.5 ± 0.5[1] |
| TrkA G667C | 2.3 ± 0.3[1] |
| ALK | 182.0 ± 14.2[1] |
| Ros1 | 1.0 ± 0.3[1] |
Note: The IC50 value for TrkB is not publicly available; however, high selectivity in inhibiting TrkA, TrkB, and TrkC activity has been observed at 0.5 µM[2][3].
Table 2: Off-Target Activity
| Target | IC50 (µM) |
| hERG | 18.2[4][5] |
Trk Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the Trk kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades pivotal for cancer cell proliferation and survival.
Experimental Protocols
The following are representative protocols for the in vitro characterization of a Trk inhibitor like this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
-
Reagents and Materials:
-
Recombinant human Trk kinases (TrkA, TrkB, TrkC, and mutants)
-
ATP, appropriate peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound serial dilutions
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add kinase, peptide substrate, and this compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent and a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay (Representative Protocol)
This assay assesses the effect of the inhibitor on the growth of cancer cells harboring NTRK fusions.
-
Reagents and Materials:
-
Ba/F3 cells engineered to express NTRK fusion proteins
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
-
Procedure:
-
Seed Ba/F3-NTRK fusion cells in 96-well plates.
-
Treat cells with a serial dilution of this compound.
-
Incubate for 72 hours at 37°C.
-
Measure cell viability using a luminescence-based assay.
-
Determine the concentration that inhibits cell growth by 50% (GI50).
-
Genotoxicity and Safety Pharmacology Assays
A study on this compound indicated no evidence of genotoxicity.[4] A representative protocol is as follows:
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without S9 metabolic activation.
-
Procedure:
-
Expose the bacterial strains to various concentrations of this compound.
-
Plate the bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertants indicates mutagenic potential.
-
This compound did not show evidence of inducing chromosomal aberrations.[4] A representative protocol is as follows:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Treat cell cultures with this compound at various concentrations, with and without S9 metabolic activation.
-
Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest, fix, and stain the cells.
-
Analyze metaphase spreads microscopically for chromosomal abnormalities.
-
This compound was evaluated for its potential to inhibit the hERG potassium channel, a key indicator of cardiac risk.[4][5] A representative protocol using automated patch-clamping is as follows:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Establish a whole-cell patch-clamp recording.
-
Apply a voltage pulse protocol to elicit hERG tail currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current and calculate the IC50 value.
-
In Vitro Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive in vitro characterization of a novel Trk inhibitor.
Conclusion
The in vitro data for this compound characterize it as a highly potent pan-Trk inhibitor with activity against known resistance mutations. Its selectivity profile and preliminary safety assessment suggest a favorable therapeutic window. The provided methodologies and workflows serve as a guide for researchers in the continued development and evaluation of next-generation Trk inhibitors for the treatment of NTRK fusion-positive cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
LPM4870108: A Next-Generation Pan-Trk Inhibitor with a Favorable Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
LPM4870108 is a potent, orally active, next-generation pan-Tropomyosin receptor kinase (Trk) inhibitor designed to target wild-type (WT) and mutant Trk kinases. This technical guide provides an in-depth overview of its selectivity profile against a panel of kinases, detailing the experimental methodologies used for its characterization and visualizing the relevant biological pathways and experimental workflows.
Executive Summary
This compound demonstrates high potency against TrkA, TrkB, and TrkC, including clinically relevant mutants such as TrkAG595R and TrkAG667C.[1] Kinase selectivity screening reveals a favorable profile with significant inhibition of its primary targets and limited off-target activity at therapeutic concentrations. This document summarizes the quantitative data on its kinase selectivity, provides detailed experimental protocols for key assays, and presents visual representations of the Trk signaling pathway and the inhibitor screening process.
Kinase Selectivity Profile
This compound exhibits nanomolar inhibitory activity against the Trk family of kinases. The selectivity of this compound was assessed against a panel of kinases to determine its off-target inhibition profile.
| Target Kinase | IC50 (nM) | % Inhibition @ 0.5 µM |
| Primary Targets | ||
| TrkA | 2.4 | >90% |
| TrkB | - | >90% |
| TrkC | 0.2 | >90% |
| TrkAG595R | 3.5 | - |
| TrkAG667C | 2.3 | - |
| Selected Off-Targets | ||
| ALK | 182 | 70-90% |
| ROS1 | - | 70-90% |
Data compiled from available sources.[1][2] A comprehensive screen against a wider kinase panel has been performed, with ALK and ROS1 showing moderate inhibition at 0.5 µM.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
Methodology: A radiometric kinase assay, such as the ³³PanQinase™ activity assay, or a fluorescence-based assay, like the LanthaScreen™ Eu Kinase Binding Assay, is commonly used.
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ³³P-ATP or unlabeled ATP, and this compound at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound (this compound) are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or tracer is used to generate a signal proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative activity of this compound in cells dependent on Trk signaling.
Methodology: Ba/F3 (murine pro-B) cells engineered to express human Trk fusion proteins (e.g., Ba/F3-NTRK) are utilized. These cells are dependent on the Trk fusion for their proliferation and survival.
-
Cell Culture: Ba/F3-NTRK cells are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology: Immunodeficient mice are implanted with Ba/F3-NTRK cells to establish xenograft tumors.
-
Animal Model: Female BALB/c nude mice are typically used.
-
Procedure:
-
Ba/F3-NTRK cells are injected subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses (e.g., 5, 10, 20 mg/kg) once daily for a specified period (e.g., 21 days).[2]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis.
-
Visualizations
Trk Signaling Pathway
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins, leading to the activation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.
Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The process of evaluating a new kinase inhibitor like this compound involves a multi-step workflow from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for the preclinical evaluation of a kinase inhibitor.
References
The Anti-Tumor Properties of LPM4870108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LPM4870108 is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor demonstrating significant anti-tumor activity in preclinical studies.[1] This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative anti-tumor efficacy, and detailed experimental methodologies. This compound effectively targets wild-type and mutated Trk kinases, making it a promising candidate for the treatment of cancers harboring NTRK gene fusions, including those with acquired resistance to first-generation Trk inhibitors.[2]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. In cancers driven by NTRK gene fusions, the resulting chimeric Trk proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk proteins and preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.
The primary signaling pathways inhibited by this compound include:
-
Ras/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/AKT Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.
-
PLCγ Pathway: Inhibition of this pathway can affect cell growth and differentiation.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][3]
| Target Kinase | IC50 (nM) |
| TrkC | 0.2 |
| TrkA | 2.4 |
| TrkA G595R | 3.5 |
| TrkA G667C | 2.3 |
| ALK | 182 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a BaF3-NTRK Xenograft Model [1][3]
| Dosage | Administration Route | Dosing Schedule | Outcome |
| 5-20 mg/kg | Oral (p.o.) | Once daily for 21 days | Inhibition of tumor growth |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its anti-tumor activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Trk kinases.
Methodology:
-
Reagents and Materials: Recombinant human TrkA, TrkB, TrkC, and mutant Trk kinases; ATP; appropriate kinase buffer; substrate peptide (e.g., poly(Glu, Tyr) 4:1); 96-well plates; plate reader.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, the substrate, and the diluted this compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable method, such as a radiometric assay (e.g., 33P-ATP) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. g. Calculate the IC50 value using a non-linear regression analysis.
BaF3-NTRK Fusion Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Line: Ba/F3 murine pro-B cells engineered to express a human NTRK fusion protein (e.g., ETV6-NTRK3). These cells are dependent on the NTRK fusion for survival and proliferation.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Procedure: a. Culture the Ba/F3-NTRK fusion cells under appropriate conditions. b. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse. d. Monitor the mice for tumor formation. e. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. f. Prepare the formulation of this compound for oral gavage. g. Administer this compound or vehicle control to the respective groups daily for the duration of the study (e.g., 21 days). h. Measure tumor volume and body weight regularly (e.g., twice weekly). i. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology). j. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins of the Trk pathway.
Methodology:
-
Cell Line: A cancer cell line harboring an NTRK gene fusion.
-
Procedure: a. Seed the cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours). c. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. g. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). h. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Trk, ERK, and AKT. i. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. j. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound. Further preclinical development is likely underway to support a future Investigational New Drug (IND) application.
Conclusion
This compound is a potent pan-Trk inhibitor with demonstrated anti-tumor activity in preclinical models of NTRK fusion-positive cancers. Its ability to inhibit both wild-type and mutated Trk kinases suggests it may be effective in patients who have developed resistance to other Trk inhibitors. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel Trk inhibitors. Further studies are warranted to fully elucidate its clinical potential.
References
LPM4870108: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are now established as actionable oncogenic drivers across a wide range of adult and pediatric solid tumors. The advent of first-generation TRK inhibitors has transformed the treatment landscape for patients with these cancers. However, the emergence of acquired resistance necessitates the development of next-generation inhibitors. LPM4870108 is a novel, potent, and orally active pan-TRK inhibitor demonstrating significant preclinical activity against both wild-type and mutated TRK kinases. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical pharmacology, and safety profile to support its ongoing research and development.
Introduction to NTRK Fusions and TRK-Targeted Therapy
NTRK gene fusions, involving NTRK1, NTRK2, or NTRK3, lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.[1][2] These oncoproteins drive downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cellular proliferation and survival.[3][4] The development of TRK inhibitors, such as larotrectinib (B560067) and entrectinib, has led to high response rates in patients with NTRK fusion-positive cancers, irrespective of tumor histology.[1][5] Despite the durable responses observed, acquired resistance, often through the development of solvent front and gatekeeper mutations in the TRK kinase domain, can limit long-term efficacy.[1]
This compound is a next-generation TRK inhibitor designed to overcome the limitations of first-generation agents. It exhibits potent inhibitory activity against wild-type TRKA, TRKB, and TRKC, as well as clinically relevant mutants such as TRKAG595R and TRKAG667C.[3][6]
Mechanism of Action and Preclinical Pharmacology
This compound is a highly selective inhibitor of the TRK family of receptor tyrosine kinases. Its mechanism of action involves competitive binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.
In Vitro Potency
This compound has demonstrated potent, low-nanomolar inhibitory activity against a panel of wild-type and mutant TRK kinases. It also shows selectivity for TRK over other kinases, such as ALK and ROS1.[6][7]
| Target | IC50 (nM) |
| TrkA | 2.4 |
| TrkAG595R | 3.5 |
| TrkAG667C | 2.3 |
| TrkC | 0.2 |
| ALK | 182 |
| Table 1: In Vitro Inhibitory Activity of this compound[6][7] |
In Vivo Efficacy
In preclinical xenograft models using BaF3 cells engineered to express NTRK fusions, orally administered this compound demonstrated robust anti-tumor activity.[6][7] Treatment with this compound at doses of 5-20 mg/kg, administered once daily for 21 days, resulted in significant tumor growth inhibition.[6][7]
Preclinical Pharmacokinetics and Safety Profile
The pharmacokinetic and safety profile of this compound has been evaluated in rats and rhesus monkeys.
Pharmacokinetics in Rats
Following a single oral dose of 10 mg/kg in rats, this compound exhibited good oral bioavailability.[6][7]
| Parameter | Male Rats | Female Rats |
| Tmax (h) | 0.667 | 0.667 |
| Cmax (nM) | 6384 | 6628 |
| AUC0-t (nM·h) (10 mg/kg p.o.) | 4191 | 10282 |
| Bioavailability (%) | 56.0 | 61.9 |
| t1/2 (h) (2 mg/kg i.v.) | 0.87 | 2.21 |
| CL (mL/kg/min) (2 mg/kg i.v.) | 19.3 | 8.19 |
| Table 2: Pharmacokinetic Parameters of this compound in Rats[6][7] |
Toxicology and Safety Pharmacology
Comprehensive toxicology and safety pharmacology studies have been conducted for this compound.
In Rats:
-
An acute toxicity study established the maximum tolerated dose (MTD) at 300 mg/kg.[3][4][8]
-
A 4-week subacute toxicity study identified a no-observed-adverse-effect level (NOAEL). Toxicological effects observed at higher doses were consistent with on-target TRK inhibition and included corneal inflammation, splenic lymphocytopenia, and hepatocyte vacuolar degeneration, which were partially or fully reversible.[3][4][8]
-
This compound was found to be non-genotoxic in a battery of tests, including the Ames test.[3][8]
-
Safety pharmacology studies in rats showed no adverse effects on respiratory or neurobehavioral functions.[3][8]
In Rhesus Monkeys:
-
A 4-week oral toxicity study demonstrated a good safety profile, with the Highest Non-Severely Toxic Dose (HNSTD) determined to be 20 mg/kg/day.[9]
-
Observed effects, such as gait disturbance and impaired balance, were dose-dependent and attributed to on-target TRK inhibition. These effects were reversible upon cessation of treatment.[9]
-
No significant effects on blood pressure or electrocardiogram (ECG) parameters were observed.[8][9] The IC50 for hERG current inhibition was 18.2 μM.[3][8]
| Species | Study Duration | Key Findings |
| Rat | Acute | MTD: 300 mg/kg |
| Rat | 4-week | On-target toxicities observed at higher doses (corneal inflammation, splenic lymphocytopenia); partially or fully reversible. STD10: 10 mg/kg/day.[3][4][8] |
| Rhesus Monkey | 4-week | HNSTD: 20 mg/kg/day. Reversible on-target neurological effects (gait disturbance, impaired balance).[9] |
| Table 3: Summary of Toxicology Studies for this compound |
Signaling Pathways and Experimental Workflows
NTRK Fusion Signaling Pathway
NTRK fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins and triggering downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
Detailed Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted from standard methodologies to assess the mutagenic potential of this compound.
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are histidine auxotrophs.
-
Metabolic Activation: The assay is performed with and without a rat liver homogenate (S9 fraction) to assess for metabolically activated mutagens.
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mixture or a buffer.
-
Add top agar (B569324) and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+).
-
-
Controls: A vehicle control (solvent only) and positive controls (known mutagens) are run in parallel.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive mutagenic response.
In Vivo Xenograft Efficacy Study
This protocol is a representative method for evaluating the anti-tumor efficacy of this compound.
-
Cell Line: BaF3 cells engineered to express a specific NTRK fusion gene are cultured under standard conditions.
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Procedure:
-
Harvest BaF3-NTRK cells during the exponential growth phase.
-
Inject approximately 1-5 x 106 cells, suspended in a mixture of media and Matrigel, subcutaneously into the flank of each mouse.
-
Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound or vehicle control orally once daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. Optional endpoints include pharmacodynamic analysis of tumor tissue (e.g., Western blot for p-TRK).
Clinical Development Status
As of the date of this document, there are no publicly available results from clinical trials of this compound in humans. The comprehensive preclinical data suggest a favorable safety and efficacy profile, supporting its progression into clinical development for the treatment of NTRK fusion-positive cancers.
Conclusion
This compound is a promising next-generation TRK inhibitor with potent in vitro activity against a range of TRK kinases, including those with acquired resistance mutations. It has demonstrated robust anti-tumor efficacy in preclinical models and possesses a favorable pharmacokinetic and safety profile in multiple species. The data summarized in this guide provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for patients with NTRK fusion-positive solid tumors. Further research, including clinical trials, is warranted to fully elucidate its clinical utility.
References
- 1. Basket trial of TRK inhibitors demonstrates efficacy in TRK fusion-positive cancers. [vivo.weill.cornell.edu]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
LPM4870108: A Technical Guide to its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPM4870108 is a novel, potent, and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor demonstrating significant promise in early-stage research for the treatment of cancers harboring NTRK gene fusions.[1][2] Developed by Luye Pharma, this next-generation inhibitor has shown robust efficacy against both wild-type and mutated Trk kinases, including those conferring resistance to first-generation inhibitors like larotrectinib.[2] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound, intended to inform further research and development.
Mechanism of Action
This compound functions as a highly selective inhibitor of TrkA, TrkB, and TrkC kinases.[3][4] These receptor tyrosine kinases are crucial for neuronal development and function.[5] In several cancer types, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of chimeric Trk fusion proteins.[4] These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[5][6]
This compound competitively binds to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by blocking Trk activation include the RAS/MAPK/ERK, PI3K/Akt, and PLCγ pathways.[5][6] By inhibiting these pathways, this compound effectively abrogates the oncogenic signaling driven by NTRK fusions.
Quantitative Data Summary
In Vitro Kinase Inhibition
This compound demonstrates potent inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant acquired resistance mutations.
| Target | IC50 (nM) | Reference |
| TrkC | 0.2 | [3][4] |
| TrkA | 2.4 | [3][4] |
| TrkA G595R | 3.5 | [3][4] |
| TrkA G667C | 2.3 | [3][4] |
| ALK | 182 | [3][4] |
Pharmacokinetics in Rats (Single Dose)
Pharmacokinetic studies in Sprague-Dawley rats reveal good oral bioavailability.[3][4]
| Parameter | 2 mg/kg (IV) | 10 mg/kg (PO) | Reference |
| Male | |||
| t1/2 (h) | 0.87 | - | [3][4] |
| Cl (mL/kg/min) | 19.3 | - | [3][4] |
| AUC0-t (nM·h) | 4191 | - | [3][4] |
| Cmax (nM) | - | 6384 | [3][4] |
| Tmax (h) | - | 0.667 | [3][4] |
| Oral Bioavailability (%) | - | 56.0 | [3][4] |
| Female | |||
| t1/2 (h) | 2.21 | - | [3][4] |
| Cl (mL/kg/min) | 8.19 | - | [3][4] |
| AUC0-t (nM·h) | 10282 | - | [3][4] |
| Cmax (nM) | - | 6628 | [3][4] |
| Tmax (h) | - | 0.667 | [3][4] |
| Oral Bioavailability (%) | - | 61.9 | [3][4] |
Preclinical Toxicology
| Species | Study Type | Key Findings | Reference |
| Rat | Acute Toxicity | Maximum Tolerated Dose (MTD): 300 mg/kg.[1][2] | [1][2] |
| Rat | 4-Week Subacute Toxicity | STD10: 10 mg/kg/day.[1][2] Toxicological effects consistent with on-target Trk inhibition (e.g., corneal inflammation, splenic lymphocytopenia).[1][2] | [1][2] |
| Rhesus Monkey | 4-Week Oral Toxicity | Highest Non-Severely Toxic Dose (HNSTD): 20 mg/kg/day.[7] Dose-dependent effects on gait and coordination, attributable to on-target Trk inhibition.[7] | [7] |
| In Vitro | Genotoxicity (Ames, Chromosomal Aberration) | No evidence of genotoxicity.[1][2] | [1][2] |
| In Vitro | hERG Inhibition | IC50: 18.2 μM.[1][2] | [1][2] |
Experimental Protocols
In Vitro Kinase Assay (Illustrative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
1. Materials:
-
Recombinant human Trk kinases (TrkA, TrkC, and mutants).
-
Biotinylated peptide substrate.
-
This compound stock solution (in DMSO).
-
Kinase assay buffer.
-
ATP solution.
-
Detection reagents (e.g., TR-FRET based).
-
384-well microplates.
2. Method:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Trk kinase and biotinylated substrate mixture to each well.
-
Incubate the plate at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate to allow for substrate phosphorylation.
-
Stop the reaction and add detection reagents.
-
Read the plate on a suitable plate reader to measure the signal (e.g., fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model (Illustrative Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3][4]
1. Materials:
-
Ba/F3 cells engineered to express an NTRK fusion gene.
-
Immunodeficient mice (e.g., BALB/c nude).
-
Cell culture medium and supplements.
-
Matrigel or similar basement membrane matrix.
-
This compound formulation for oral gavage.
-
Vehicle control.
2. Method:
-
Culture the Ba/F3-NTRK fusion cells under appropriate conditions.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle control orally once daily for a specified period (e.g., 21 days).[3][4]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Safety Pharmacology Studies
1. Cardiovascular Safety (Rhesus Monkey):
-
Four experimental conditions were tested on the same 6 rhesus monkeys (3 male, 3 female): control and three doses of this compound (5, 10, and 20 mg/kg).[2]
-
Animals were orally administered the vehicle or this compound.[2]
-
ECG and blood pressure were monitored from pre-dosing to at least 24 hours post-dose using a noninvasive telemetry system.[2]
2. Genotoxicity - Ames Test:
-
Histidine-auxotrophic Salmonella typhimurium strains (TA97a, TA98, TA100, TA102, and TA1535) were used.[2]
-
The genotoxic effects of this compound were evaluated with and without a rat liver-derived S9 metabolic activation system.[2]
-
This compound was tested at concentrations of 50, 150, 500, 1500, and 5000 μ g/plate .[2]
Discussion and Future Directions
The preclinical data for this compound are highly encouraging, demonstrating potent and selective inhibition of Trk kinases, including those with acquired resistance mutations. The compound exhibits a favorable pharmacokinetic profile and a manageable safety profile in preclinical species.[1][7] The observed toxicities are largely consistent with the on-target mechanism of Trk inhibition.[1][7]
Further studies are warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Efficacy studies in a broader range of NTRK fusion-positive cancer models, including patient-derived xenografts.
-
Investigation of potential combination therapies to enhance efficacy and overcome resistance.
-
Further characterization of the central nervous system penetration and potential for off-target effects, particularly concerning the observed learning and memory impairments in rats at higher doses.[8]
-
Initiation of formal clinical trials to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with NTRK fusion-positive solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LPM4870108 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPM4870108 is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor with high efficacy against wild-type (WT) and mutated (MT) TrkA, TrkB, and TrkC.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-tumor activity and elucidate its mechanism of action. The protocols are designed for researchers in oncology and drug development investigating therapies for cancers driven by NTRK gene fusions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Trk kinases, including TrkA, TrkB, and TrkC.[1] In cancers with NTRK gene fusions, the resulting chimeric Trk proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and migration. The primary signaling cascades activated by Trk receptors are the RAS/MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway. By inhibiting Trk kinase activity, this compound effectively blocks these downstream signals, leading to an anti-tumor response. This compound has demonstrated potency against acquired resistance mutations such as TrkA G595R and TrkA G667C.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TrkC | 0.2 |
| TrkA | 2.4 |
| TrkA G595R | 3.5 |
| TrkA G667C | 2.3 |
| ALK | 182 |
Data sourced from MedchemExpress.[1]
Recommended Concentration Range for Cell Culture Experiments
| Experiment | Suggested Concentration Range |
| Cell Viability Assays | 0.1 nM - 10 µM |
| Western Blot Analysis | 10 nM - 1 µM |
These ranges are suggestions based on IC50 values and data from similar compounds. Optimal concentrations should be determined empirically for each cell line and assay.
Experimental Protocols
General Guidelines
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the recommended medium for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
Cell Lines:
The following cell lines with documented NTRK fusions are recommended for studying the effects of this compound:
-
KM12: Colorectal cancer, TPM3-NTRK1 fusion.
-
CUTO-3: Undifferentiated sarcoma, ETV6-NTRK3 fusion.
-
MO-91: Infantile fibrosarcoma, ETV6-NTRK3 fusion.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Trk Signaling Pathway
This protocol is used to confirm the inhibitory effect of this compound on the Trk signaling pathway by assessing the phosphorylation status of key downstream proteins.
Materials:
-
NTRK fusion-positive cancer cell line
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies and Dilutions:
| Antibody Target | Suggested Dilution |
| Phospho-TrkA (Tyr490) | 1:1000 |
| Total TrkA | 1:1000 |
| Phospho-Akt (Ser473) | 1:500 - 1:2000 |
| Total Akt | 1:1000 |
| Phospho-ERK1/2 | 1:1000 - 1:2000 |
| Total ERK1/2 | 1:1000 |
| GAPDH (Loading Control) | 1:5000 - 1:10000 |
Optimal antibody dilutions should be determined empirically.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
These application notes provide a framework for utilizing this compound in cell culture experiments. The provided protocols for cell viability and western blot analysis will enable researchers to effectively evaluate the cellular potency and mechanism of action of this pan-Trk inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the preclinical assessment of this compound for the treatment of NTRK fusion-positive cancers.
References
Application Notes and Protocols for LPM4870108 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPM4870108 is a potent, orally active, next-generation pan-tropomyosin receptor kinase (Trk) inhibitor targeting wild-type and mutated Trk proteins, including TrkA, TrkB, and TrkC.[1][2] Dysregulation of the Trk signaling pathway, often through NTRK gene fusions, is a key oncogenic driver in a variety of adult and pediatric solid tumors. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using xenograft models, a critical step in the preclinical drug development process.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the kinase activity of Trk proteins.[1] In cancers harboring NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[3][4] By blocking Trk autophosphorylation and subsequent downstream signaling, this compound effectively inhibits the growth and survival of Trk-dependent cancer cells.
Signaling Pathway
Caption: Trk Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
| Target | IC₅₀ (nM) |
| TrkA | 2.4 |
| TrkAG595R | 3.5 |
| TrkAG667C | 2.3 |
| TrkC | 0.2 |
| ALK | 182 |
| Data sourced from MedChemExpress and InvivoChem.[1][2] |
| Pharmacokinetic Parameter (Rats) | Value (Male) | Value (Female) |
| Intravenous (2 mg/kg) | ||
| t₁⸝₂ (h) | 0.87 | 2.21 |
| Clearance (mL/kg/min) | 19.3 | 8.19 |
| AUC₀₋t (nM·h) | 4191 | 10282 |
| Oral (10 mg/kg) | ||
| Cₘₐₓ (nM) | 6384 | 6628 |
| Tₘₐₓ (h) | 0.667 | 0.667 |
| Oral Bioavailability (%) | 56.0 | 61.9 |
| Data sourced from MedChemExpress and InvivoChem.[1][2] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using cancer cells with an NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., BaF3-NTRK)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) with 1% Tween-80 in sterile water)
-
Matrigel (optional)
-
Sterile PBS
-
Cell culture medium
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
Experimental Workflow:
Caption: Experimental Workflow for In Vivo Xenograft Study.
Procedure:
-
Cell Culture and Preparation:
-
Culture NTRK fusion-positive cancer cells in appropriate media and conditions to maintain exponential growth.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the desired final concentration. A common dose range for this compound is 5-20 mg/kg.[1][2]
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for a specified period, typically 21 days.[1][2]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment course.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group relative to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Safety and Toxicology
Preclinical studies have been conducted to evaluate the safety profile of this compound. In rats, the maximum tolerated dose was found to be 300 mg/kg in an acute toxicity study.[3] A 4-week subacute toxicity study in rats identified a no-observed-adverse-effect-level (NOAEL) of 2.5 mg/kg/day.[3] In rhesus monkeys, this compound was well-tolerated at doses up to 20 mg/kg/day for 4 weeks.[4] As with other Trk inhibitors, on-target toxicities related to the inhibition of Trk signaling in non-tumor tissues may be observed.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on the specific cell line, animal model, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for LPM4870108 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of LPM4870108, a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor, in preclinical mouse studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a next-generation pan-Trk kinase inhibitor with high potency against wild-type and mutated Trk isoforms, including TrkA, TrkB, and TrkC.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is being investigated for its therapeutic potential in cancers harboring NTRK gene fusions.[3][4] This document outlines recommended dosages, experimental protocols, and key signaling pathways associated with this compound.
Mechanism of Action
This compound selectively inhibits Trk kinase activity, which is crucial for the survival and proliferation of cancer cells driven by NTRK fusions. The inhibition of Trk receptors blocks downstream signaling cascades, primarily the RAS/MAPK/ERK, PLCγ, and PI3K/Akt pathways, leading to apoptosis and tumor growth inhibition.[5]
Recommended Dosage for Mouse Studies
The optimal dosage of this compound in mice can vary depending on the experimental model and research objectives. Based on available preclinical data, the following dosages have been utilized:
| Study Type | Mouse Model | Dosage Range | Dosing Regimen | Route of Administration | Reference |
| Antitumor Efficacy | Mice with BaF3-NTRK xenograft tumors | 5, 10, 20 mg/kg | Once daily for 21 days | Oral (p.o.) | [1] |
| Antitumor Activity | Not specified | 10 mg/kg/day | Not specified | Not specified | [3] |
| Genotoxicity | NIH mice | 20, 60, 200 mg/kg/day | Twice daily for 3 days | Oral (p.o.) | [3] |
Note: For initial efficacy studies, a dose of 10 mg/kg/day is a well-documented starting point.[3] Dose-ranging studies are recommended to determine the optimal dose for specific tumor models.
Pharmacokinetic Profile in Rodents
While detailed pharmacokinetic data in mice is limited in the provided search results, studies in Sprague-Dawley rats offer valuable insights into the compound's profile.
| Parameter | Male Rats | Female Rats | Dosing | Reference |
| t1/2 (half-life) | 0.87 h | 2.21 h | 2 mg/kg (i.v.) | [1] |
| Clearance (Cl) | 19.3 mL/kg/min | 8.19 mL/kg/min | 2 mg/kg (i.v.) | [1] |
| AUC0-t | 4191 nM·h | 10282 nM·h | 2 mg/kg (i.v.) | [1] |
| Cmax | 6384 nM | 6628 nM | 10 mg/kg (p.o.) | [1] |
| Tmax | 0.667 h | 0.667 h | 10 mg/kg (p.o.) | [1] |
| Oral Bioavailability (F) | 56.0% | 61.9% | 10 mg/kg (p.o.) | [1] |
Experimental Protocols
This protocol is adapted from studies using BaF3-NTRK xenograft models.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na with 1% Tween-80)[3]
-
Immunocompromised mice (e.g., BALB/c nude)
-
BaF3-NTRK expressing cells
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture BaF3-NTRK cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of BaF3-NTRK cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[1]
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the designated dose orally (p.o.) once daily. The control group should receive the vehicle alone.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the treatment for the planned duration (e.g., 21 days) or until tumors reach a predetermined maximum size or signs of toxicity are observed.[1] At the highest tested dose of 20 mg/kg, slight weight loss was observed, but all animals survived.[1]
A common formulation for in vivo oral administration of this compound involves the use of a suspending agent.
Example Formulation (based on similar compounds):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a vehicle consisting of 0.5% carboxymethylcellulose sodium (CMC-Na) with 1% Tween-80 in sterile water can be used.[3]
-
The appropriate volume of the DMSO stock is then diluted with the vehicle to achieve the final desired concentration for oral gavage.
Safety and Toxicology
Preclinical safety studies in rats and mice have provided the following insights:
-
The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][6]
-
A 4-week subacute toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) and potential target organs for toxicity, which included the eyes, liver, and skin at higher doses (10 and 20 mg/kg/day).[3][4]
-
This compound did not show evidence of genotoxicity in Ames, chromosomal aberration, or mouse bone marrow micronucleus tests.[3]
Conclusion
This compound is a promising pan-Trk inhibitor with demonstrated preclinical antitumor activity. For mouse efficacy studies, oral administration of 5-20 mg/kg/day is a recommended dose range to explore. Careful monitoring of tumor growth, body weight, and overall animal health is crucial. The provided protocols and data should serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
References
- 1. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
LPM4870108: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPM4870108 is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor with demonstrated anti-tumor activity.[1] It targets wild-type and mutated Trk proteins, playing a crucial role in cancers driven by NTRK gene fusions. This document provides detailed application notes and protocols for the preclinical use of this compound, focusing on its solubility, preparation for experiments, and its mechanism of action.
Physicochemical and Pharmacological Properties
This compound is a selective inhibitor of TrkA, TrkB, and TrkC, with slight activity against ALK and ROS1.[1][2] Its inhibitory concentrations and molecular details are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₁₉FN₆O₃ |
| Molecular Weight | 410.40 g/mol |
| CAS Number | 2803679-07-2 |
| Solubility | 10 mM in DMSO[3] |
| IC₅₀ Values | TrkC: 0.2 nMTrkA: 2.4 nMTrkAG595R: 3.5 nMTrkAG667C: 2.3 nMALK: 182 nMhERG current inhibition: 18.2 µM[1][4][5] |
| Mechanism of Action | Inhibition of Trk receptor tyrosine kinases, leading to the blockade of downstream signaling pathways such as RAS/MAPK/ERK, PLCγ, and PI3K/Akt.[6] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Trk signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits Trk receptor signaling pathways.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the this compound powder and DMSO to reach room temperature.
-
Weigh the required amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 4.104 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Experimental Workflow
The following workflow outlines a general procedure for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based assays.
Preparation of Oral Formulations for In Vivo Studies
For oral administration in animal models, this compound can be formulated as a suspension.
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
-
1% (v/v) Tween-80 in sterile water[4]
Protocol:
-
Prepare the vehicle solution by dissolving CMC-Na and Tween-80 in sterile water.
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
The final concentration should be prepared based on the desired dosage and the administration volume for the animal model (e.g., 5 or 10 mL/kg for rats and mice, respectively).[4]
In Vivo Pharmacokinetics and Toxicity Data
Pharmacokinetic and toxicity data for this compound have been evaluated in rats and rhesus monkeys.
Rat Pharmacokinetic Parameters[1]
| Parameter | Male | Female |
| Dose (i.v.) | 2 mg/kg | 2 mg/kg |
| t₁/₂ (h) | 0.87 | 2.21 |
| Cl (mL/kg/min) | 19.3 | 8.19 |
| AUC₀-t (nM·h) | 4191 | 10282 |
| Dose (p.o.) | 10 mg/kg | 10 mg/kg |
| Oral Bioavailability (F%) | 56.0 | 61.9 |
| Cₘₐₓ (nM) | 6384 | 6628 |
| Tₘₐₓ (h) | 0.667 | 0.667 |
Toxicity Observations
-
Rats: At doses of 10 or 20 mg/kg/day, treatment-related toxicities included corneal inflammation, splenic lymphocytopenia, hepatocyte vacuolar degeneration, and scab formation.[4][5] The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][5]
-
Rhesus Monkeys: Daily oral administration of up to 20 mg/kg/day for 4 weeks was well-tolerated, with observed effects such as gait disturbance and impaired balance being attributed to on-target Trk inhibition and were reversible.[7] The Highest Non-Severely Toxic Dose (HNSTD) was determined to be 20 mg/kg/day.[7]
Conclusion
This compound is a promising pan-Trk inhibitor with potent anti-tumor activity. Proper handling, stock preparation, and formulation are critical for obtaining reliable and reproducible results in preclinical studies. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their investigations. It is essential to adhere to institutional guidelines for animal care and use when conducting in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Trk Inhibition by LPM4870108 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various neurological diseases and cancers, making Trk receptors attractive therapeutic targets. LPM4870108 is a potent, orally active pan-Trk inhibitor with high selectivity.[1][2] This document provides a detailed protocol for utilizing Western blot analysis to measure the inhibitory effect of this compound on Trk signaling pathways in a cellular context. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (activated) forms of Trk and its downstream targets, we can effectively assess the inhibitory activity of compounds like this compound.
Trk Signaling Pathway
Upon binding of their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC), Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their kinase domains.[3] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. Key pathways activated by Trk receptors include the Phospholipase C-gamma (PLCγ), the Phosphatidylinositol 3-kinase (PI3K)/Akt, and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[3] These pathways are critical for cell survival, proliferation, and differentiation. Inhibition of Trk phosphorylation by this compound is expected to lead to a downstream reduction in the phosphorylation of key signaling molecules such as Akt and ERK.
Caption: Trk Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment measuring the inhibition of Trk signaling by this compound in SH-SY5Y neuroblastoma cells stimulated with Brain-Derived Neurotrophic Factor (BDNF). The band intensities of phosphorylated proteins were normalized to their respective total protein levels and expressed as a percentage of the BDNF-stimulated control.
| Treatment | p-Trk (Y490) (% of Control) | p-Akt (S473) (% of Control) | p-ERK (T202/Y204) (% of Control) |
| Vehicle | 0 | 0 | 0 |
| BDNF (50 ng/mL) | 100 | 100 | 100 |
| BDNF + this compound (1 nM) | 55 | 60 | 65 |
| BDNF + this compound (10 nM) | 15 | 20 | 25 |
| BDNF + this compound (100 nM) | 5 | 8 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model as they endogenously express TrkB.
-
Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal levels of receptor tyrosine kinase activity.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) in a serum-free medium. Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Neurotrophin Stimulation: Following the inhibitor pre-incubation, stimulate the cells with BDNF (e.g., 50 ng/mL) for 15-30 minutes to induce TrkB phosphorylation and downstream signaling. A non-stimulated control (vehicle only) should also be included.
Western Blot Protocol
Caption: Experimental Workflow for Western Blot Analysis.
1. Cell Lysis
-
After treatment, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1X MOPS or MES SDS running buffer until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Phospho-Trk (e.g., p-TrkA Y490/p-TrkB Y516)
-
Total Trk
-
Phospho-Akt (S473)
-
Total Akt
-
Phospho-ERK1/2 (T202/Y204)
-
Total ERK1/2
-
A loading control antibody (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. The loading control should be used to ensure equal protein loading across all lanes.
-
Express the results as a percentage of the stimulated control (e.g., BDNF-treated sample).
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on the Trk signaling pathway using Western blot analysis. By following these detailed steps, researchers can obtain reliable and quantifiable data on the dose-dependent inhibition of Trk phosphorylation and its downstream signaling effectors, Akt and ERK. This method is a fundamental tool for the preclinical evaluation of Trk inhibitors in drug development.
References
Application Notes and Protocols for Cell Viability Assay with LPM4870108 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPM4870108 is a novel and potent oral pan-Tropomyosin receptor kinase (Trk) inhibitor with demonstrated robust anticancer efficacy in preclinical studies.[1] As a next-generation Trk inhibitor, it targets TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Fusions involving these genes are oncogenic drivers in a variety of pediatric and adult cancers. This compound has shown efficacy against wild-type Trk as well as certain mutations that confer resistance to first-generation Trk inhibitors.[1] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cell viability using standard colorimetric and exclusion assays.
Mechanism of Action
This compound functions by inhibiting the kinase activity of the Trk family of receptor tyrosine kinases. In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration. This compound blocks the ATP-binding site of the Trk kinase domain, thereby preventing phosphorylation and activation of downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways. This inhibition of oncogenic signaling ultimately leads to a reduction in tumor cell viability and induction of apoptosis.
Data Presentation
The following tables provide a template for presenting cell viability data upon treatment with this compound. Due to the limited availability of public data on specific IC50 values of this compound in cell viability assays, the data presented below is hypothetical and for illustrative purposes only . Researchers should generate their own data following the provided protocols.
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) [Hypothetical] |
| KM12 | Colorectal Cancer | MTT | 72 | 15 |
| A549 | Lung Cancer | XTT | 72 | 85 |
| MCF-7 | Breast Cancer | MTT | 72 | 120 |
| U-87 MG | Glioblastoma | XTT | 72 | 50 |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| TrkA | <1 |
| TrkB | <1 |
| TrkC | <1 |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays that can be adapted for use with this compound. It is recommended to perform a dose-response curve to determine the IC50 value of this compound for each cell line of interest.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450-500 nm (with a reference wavelength of 630-690 nm) using a microplate reader.
-
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Cells treated with this compound (from a separate culture dish or plate)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture and treat cells with various concentrations of this compound in a multi-well plate or flask.
-
After the treatment period, collect the cells. For adherent cells, trypsinize and resuspend in complete medium. For suspension cells, collect by centrifugation.
-
Wash the cells with PBS and resuspend in a known volume of PBS or serum-free medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate at room temperature for 1-2 minutes.
-
-
Counting:
-
Load 10 µL of the cell-dye mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
-
Calculation:
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of the effects of this compound on cancer cell viability. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical assessment of this promising pan-Trk inhibitor. The provided diagrams and data presentation templates are intended to facilitate experimental planning and reporting.
References
Application Notes and Protocols: The Effects of Neuroblastinib (LPM4870108) on Neuroblastoma Cell Lines
For Research Use Only.
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in its high-risk, aggressive forms.[1][2] A key driver of this aggressive phenotype is the aberrant signaling of Tropomyosin Receptor Kinases (Trk), particularly TrkB, which is often overexpressed in high-risk neuroblastoma and associated with poor prognosis.[1][2][3][4] The TrkB pathway, upon activation by its ligand, brain-derived neurotrophic factor (BDNF), promotes tumor cell survival, proliferation, and resistance to chemotherapy.[2][3]
Neuroblastinib (LPM4870108) is a potent and selective small molecule inhibitor of Trk kinases. By targeting the ATP-binding pocket of Trk receptors, Neuroblastinib effectively blocks their autophosphorylation and subsequent activation of downstream oncogenic signaling pathways.[3] This application note provides a summary of the anti-tumor activity of Neuroblastinib in neuroblastoma cell lines and detailed protocols for its in vitro evaluation.
Mechanism of Action
The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, plays a dichotomous role in neuroblastoma biology.[4] While high expression of TrkA is associated with a favorable prognosis, the overexpression of TrkB is a hallmark of aggressive, high-risk disease.[1][3] Upon ligand binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways.[3][4] These pathways are crucial for cell survival, proliferation, and differentiation.[3]
Neuroblastinib functions as an ATP-competitive inhibitor, preventing the autophosphorylation of Trk receptors and thereby inhibiting the activation of these critical downstream pathways. This blockade of Trk signaling is designed to induce apoptosis and inhibit the proliferation of neuroblastoma cells that are dependent on this pathway for their growth and survival.[3]
References
Application Note: Utilizing LPM4870108 to Investigate and Overcome Resistance to Tropomyosin Receptor Kinase (Trk) Inhibitors
For Research Use Only.
Introduction
Tropomyosin receptor kinase (Trk) inhibitors have demonstrated significant efficacy in the treatment of cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. However, the development of acquired resistance limits the long-term durability of first-generation inhibitors such as larotrectinib (B560067) and entrectinib. Resistance can arise from on-target mutations within the Trk kinase domain or through the activation of off-target bypass signaling pathways. LPM4870108 is a next-generation Trk inhibitor developed to address the challenge of acquired resistance.[1] This document provides detailed protocols and data for researchers to utilize this compound in studies of Trk inhibitor resistance. Preclinical studies have indicated that this compound is a potent, orally active pan-Trk inhibitor with activity against wild-type Trk and clinically relevant resistance mutations.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparison with other first and second-generation Trk inhibitors.
Table 1: In Vitro Potency (IC50, nM) of this compound Against Wild-Type and Mutant Trk Kinases
| Target | IC50 (nM) |
| TrkA | 2.4 |
| TrkC | 0.2 |
| TrkA G595R (Solvent Front Mutation) | 3.5 |
| TrkA G667C (xDFG Mutation) | 2.3 |
Data for TrkB and other resistance mutations are not publicly available.
Table 2: Comparative In Vitro Potency (IC50, nM) of Trk Inhibitors Against Common Resistance Mutations
| Inhibitor | Wild-Type TRK Fusion | Solvent Front Mutations (e.g., G595R) | Gatekeeper Mutations (e.g., F589L) | xDFG Mutations (e.g., G667C) |
| This compound | 0.2 - 2.4 | 3.5 | Data Not Available | 2.3 |
| Larotrectinib | 5 - 11 | >1000 | >600 | >1500 |
| Entrectinib | 1 - 5 | >400-fold decrease | <0.2 - 60.4 | 138 - 876 |
| Selitrectinib | 1.8 - 3.9 | 2 - 10 | Potent | 124 - 341 |
| Repotrectinib | <0.2 | 3 - 4 | Highly Potent (<0.2) | 11.8 - 67.6 |
This table is compiled from multiple sources for comparative purposes. Direct head-to-head studies may yield different results.
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways downstream of Trk and the mechanisms of resistance is crucial for designing experiments.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound against Trk inhibitor-resistant models.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, TrkC, and mutant kinases (e.g., TrkA G595R, F589L, G667C)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(E,Y)₄)
-
This compound and other Trk inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in kinase assay buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the recombinant Trk kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cell lines expressing wild-type or mutant Trk fusions.
Materials:
-
Ba/F3 cells engineered to express Trk fusions (e.g., ETV6-NTRK3) and resistance mutations.
-
Cancer cell lines with endogenous NTRK fusions (e.g., KM12 cells with TPM3-NTRK1).
-
Cell culture medium and supplements.
-
96-well clear-bottom white plates.
-
This compound and other Trk inhibitors.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Determine the IC₅₀ values by plotting cell viability against the log of the inhibitor concentration.
Western Blot Analysis of Trk Signaling
Objective: To evaluate the effect of this compound on Trk phosphorylation and downstream signaling pathways.
Materials:
-
Trk fusion-positive cell lines.
-
This compound and other inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-TrkA/B/C, anti-TrkA/B/C, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells and allow them to attach overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with this compound or other inhibitors for 2-4 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
In Vivo Xenograft Models of Acquired Resistance
Objective: To assess the in vivo efficacy of this compound in tumor models that are resistant to other Trk inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Trk fusion-positive cancer cells (e.g., KM12).
-
This compound formulated for oral gavage (e.g., in 0.5% w/v carboxymethylcellulose and 1% Tween-80 in saline).
-
First-generation Trk inhibitor (e.g., larotrectinib).
-
Calipers for tumor measurement.
Procedure:
-
Implant Trk fusion-positive cells subcutaneously into the flanks of mice.
-
Once tumors are established, treat the mice daily with a first-generation Trk inhibitor until resistance develops (i.e., tumors start to regrow).
-
Randomize the mice with resistant tumors into treatment groups: vehicle control, continued first-generation inhibitor, and this compound.
-
Administer this compound orally at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting) or sequencing to identify resistance mechanisms.
Conclusion
This compound is a promising next-generation Trk inhibitor with demonstrated activity against certain Trk resistance mutations. The protocols outlined in this application note provide a comprehensive framework for researchers to further investigate the potential of this compound in overcoming resistance to other Trk inhibitors. By employing these methodologies, researchers can generate crucial data on the efficacy of this compound against a broader panel of resistance mutations and in various preclinical models, thereby elucidating its potential clinical utility.
References
Application Notes and Protocols for Investigating Trk Signaling Pathways with LPM4870108
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LPM4870108 is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting wild-type and mutated Trk proteins.[1][2] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3] These receptors are crucial for the development and function of the nervous system. In the context of oncology, chromosomal rearrangements can lead to the formation of NTRK gene fusions, which result in constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of cancers.[4]
Upon activation, Trk receptors trigger several downstream signaling cascades, primarily the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[4][5] this compound has been developed to inhibit these oncogenic signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate its effects on Trk downstream signaling pathways in cancer cell lines harboring NTRK fusions.
Data Presentation
Inhibitory Activity of this compound
The inhibitory activity of this compound against various Trk kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Kinase Target | IC50 (nM) |
| TrkA | 2.4 |
| TrkA G595R | 3.5 |
| TrkA G667C | 2.3 |
| TrkC | 0.2 |
| ALK | 182 |
| ROS1 | >1000 |
Data compiled from in vitro kinase assays.[2][6]
Cellular Activity of this compound
The anti-proliferative activity of this compound has been evaluated in Ba/F3 cell lines engineered to express various NTRK fusion proteins. The half-maximal effective concentration (EC50) values indicate potent inhibition of cancer cell growth driven by these fusions.
| Cell Line | Fusion Protein | EC50 (nM) |
| Ba/F3 | LMNA-NTRK1 | 1.5 |
| Ba/F3 | ETV6-NTRK3 | 0.8 |
| Ba/F3 | ETV6-NTRK3 G623R | 2.1 |
| Ba/F3 | LMNA-NTRK1 G595R | 4.6 |
Data from cell viability assays performed on engineered Ba/F3 cell lines.
Mandatory Visualizations
References
Troubleshooting & Optimization
LPM4870108 off-target effects in cellular assays
Welcome to the technical support center for LPM4870108, a potent, orally active, pan-Trk inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in cellular assays and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of this compound?
This compound is a highly potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] While demonstrating high selectivity, some off-target activity has been observed in biochemical assays. Notably, this compound exhibits slight inhibitory activity against ALK and ROS1.[1]
Q2: What are the common signs of potential off-target effects in my cell-based assays?
Common indicators of potential off-target effects include:
-
Unexpected cellular toxicity: Significant cell death or morphological changes at concentrations where on-target Trk inhibition is not expected to be cytotoxic.
-
Inconsistent results with other Trk inhibitors: A structurally different Trk inhibitor producing a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from that seen with siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Trk kinases.
-
High effective concentration: The concentration required to observe a phenotype is significantly higher than the biochemical IC50 values for Trk kinases.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Several strategies can be employed:
-
Use a structurally unrelated Trk inhibitor: If a different Trk inhibitor recapitulates the observed phenotype, it is more likely an on-target effect.
-
Genetic "rescue" experiments: In a Trk knockout/knockdown cell line, the on-target effects of this compound should be diminished or absent.
-
Dose-response analysis: On-target effects should correlate with the known potency of this compound against Trk kinases. Off-target effects may occur at higher concentrations.
-
Cellular target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays can confirm direct binding to Trk kinases and potential off-targets in intact cells.
Troubleshooting Guides
Problem 1: Unexpectedly low potency of this compound in my cellular assay.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability | Assess intracellular drug concentration. Consider using a different cell line with potentially higher permeability. |
| Compound efflux by transporters (e.g., P-gp) | Co-incubate with known efflux pump inhibitors to see if potency is restored. |
| High protein binding in cell culture media | Determine the fraction of unbound drug in your media. Consider using serum-free or low-serum media if appropriate for your cell line. |
| Incorrect assessment of target engagement | Confirm Trk inhibition in your cells by assessing the phosphorylation of downstream signaling molecules (e.g., Akt, ERK) via Western blot. |
| Cell line integrity | Authenticate your cell line using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination. |
Problem 2: Significant cytotoxicity observed at concentrations intended for Trk inhibition.
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinome-wide selectivity screen to identify unintended kinase targets. Test inhibitors with different chemical scaffolds but the same on-target activity. If cytotoxicity persists, it may be an on-target effect in your specific cell model. |
| Compound solubility issues | Ensure complete solubilization of this compound in your culture medium. Precipitated compound can cause non-specific toxicity. |
| On-target toxicity in the specific cell line | Some cell lines may be exquisitely sensitive to Trk inhibition due to their specific signaling dependencies. Assess the expression levels of Trk kinases in your cell line. |
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| TrkA | 2.4 | Biochemical |
| TrkA G595R | 3.5 | Biochemical |
| TrkA G667C | 2.3 | Biochemical |
| TrkC | 0.2 | Biochemical |
| ALK | 182 | Biochemical |
| Data sourced from MedChemExpress.[1] |
Table 2: Illustrative Cellular Off-Target Profile of this compound (Representative Data)
| Off-Target Kinase | Cellular IC50 (nM) | Assay Type |
| ALK | 850 | NanoBRET® |
| ROS1 | >1000 | NanoBRET® |
| FAK | >5000 | NanoBRET® |
| JAK2 | >10000 | NanoBRET® |
| This table presents illustrative data for representative off-targets and does not reflect actual experimental results for this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to Trk kinases in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-TrkA, -TrkB, -TrkC)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using antibodies against the specific Trk kinase.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the functional consequence of Trk inhibition by this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Serum-free media
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis buffer
-
Antibodies for Western blotting (anti-p-Trk, anti-Trk, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
Procedure:
-
Serum Starvation: Culture cells to ~80% confluency and then serum-starve overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin for a short period (e.g., 10-15 minutes) to induce Trk signaling.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the phosphorylation status of Trk and downstream effectors Akt and ERK.
-
Data Analysis: A dose-dependent decrease in the phosphorylation of Trk, Akt, and ERK in this compound-treated cells confirms on-target pathway inhibition.
Visualizations
Caption: Troubleshooting workflow for low potency of this compound.
Caption: Logic diagram for differentiating on- and off-target effects.
Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Overcoming LPM4870108 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges encountered with the covalent inhibitor LPM4870108 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] A concentration of 10 mM in DMSO has been reported.[1] For most experimental purposes, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO is the first crucial step.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out" and can be addressed by:
-
Optimizing the final DMSO concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, ideally below 0.5%, to minimize cytotoxicity and solubility issues.
-
Serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in the aqueous medium.
-
Vortexing during dilution: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while vortexing to ensure rapid and even dispersion.
-
Gentle warming: Briefly warming the aqueous medium to 37°C can help improve solubility during dilution.
Q3: Are there alternative solvents to DMSO for this compound?
A3: While DMSO is the most commonly recommended solvent, other options can be explored if DMSO is not suitable for your experimental setup. These may include ethanol (B145695) or dimethylformamide (DMF).[2] It is crucial to test the solubility of a small amount of this compound in any alternative solvent before preparing a large stock solution. Always include a vehicle control in your experiments to account for any solvent effects.
Q4: How should I store my this compound stock solution?
A4: Store your this compound stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | The concentration is too high. | Try reducing the concentration of the stock solution. Gentle warming to 37°C and vortexing or sonication can also aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous media. | "Solvent shock" due to rapid change in solvent polarity. | Add the DMSO stock solution slowly to the aqueous medium while vortexing. Perform serial dilutions. Pre-warm the aqueous medium to 37°C. |
| The solution becomes cloudy over time after dilution. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | Consider using a lower final concentration of this compound. Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results. | Variability in the solubilization of this compound. | Standardize your protocol for preparing and diluting the compound. Ensure the stock solution is completely dissolved and clear before each use. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | Recommended for stock solutions. |
| Ethanol | Data not available. Testing a small amount is recommended. | May be a suitable alternative to DMSO for some applications. |
| Dimethylformamide (DMF) | Data not available. Testing a small amount is recommended. | Another potential alternative to DMSO. |
| Water | Expected to be low. | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 410.40 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder. For 1 ml of a 10 mM stock solution, you will need 4.104 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
In a sterile tube, add the required volume of pre-warmed aqueous medium.
-
While gently vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes precipitation.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualizations
DUSP4 Signaling Pathway
Caption: DUSP4 negatively regulates the MAPK signaling pathway.
Experimental Workflow for Solubilizing this compound
Caption: Step-by-step workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the investigational agent LPM4870108 in animal models.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Kinase of Proliferation and Survival 1 (KPS1). KPS1 is a critical downstream effector in the Growth Factor Signaling Pathway (GFSP), which is frequently hyperactivated in various solid tumors. By inhibiting KPS1, this compound blocks tumor cell proliferation and induces apoptosis. However, as KPS1 also plays a role in the homeostasis of rapidly dividing normal tissues, off-target effects can be observed.
Caption: The Growth Factor Signaling Pathway (GFSP) and the inhibitory action of this compound on KPS1.
What are the common toxicities observed with this compound in preclinical animal models?
The most frequently observed toxicities in rodent models are related to the on-target inhibition of KPS1 in normal tissues. These are summarized below.
| Toxicity Type | Animal Model | Key Observations | Onset |
| Gastrointestinal | Mouse, Rat | Diarrhea, weight loss (>10%), decreased food intake. | 3-5 days |
| Hepatotoxicity | Rat | Elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | 7-10 days |
| Myelosuppression | Mouse | Neutropenia, Thrombocytopenia. | 5-7 days |
How should I monitor for these toxicities in my animal studies?
A robust monitoring plan is crucial for managing this compound-related toxicities and ensuring data integrity. A recommended workflow is outlined below.
Interpreting unexpected results with LPM4870108 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LPM4870108 in their experiments. The information is designed to help interpret unexpected results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor. It targets TrkA, TrkB, and TrkC kinases, including wild-type and certain mutated forms, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.[1][2] It has demonstrated anti-tumor activity in preclinical studies.[1][3]
Q2: What are the known off-target effects of this compound?
A2: this compound shows selectivity for Trk kinases. However, it can slightly inhibit the activities of ALK and ROS1 kinases at higher concentrations.[1][2] Researchers should consider the potential for these off-target effects when designing experiments and interpreting results, especially at high micromolar concentrations.
Q3: What are the reported in vivo toxicities of this compound?
A3: Preclinical studies in rats and rhesus monkeys have identified several dose-dependent toxicities. In rats, these include corneal inflammation, splenic lymphocytopenia, and hepatocyte vacuolar degeneration.[3][4] In rhesus monkeys, observed effects include gait disturbance, impaired balance, and poor coordination, which are considered excessive on-target Trk inhibition.[5] High doses in rats have also been associated with mortality.[4][6] Additionally, studies in rats have shown that this compound can impair learning and memory.[7]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture media should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Unexpected Results
Issue 1: Higher-than-expected cytotoxicity in non-cancerous cell lines.
You are observing significant cell death in your non-tumorigenic control cell line at concentrations where you expect the compound to be selective for cancer cells with NTRK fusions.
Possible Causes and Troubleshooting Steps:
-
On-Target Toxicity in Non-Cancerous Cells: Many normal cell types, particularly those of neuronal origin, rely on Trk signaling for survival and function. Inhibition of Trk kinases by this compound can lead to apoptosis in these cells.
-
Recommendation: Perform a dose-response curve on your control cell line to determine its IC50. Consider using a lower concentration of this compound or a shorter treatment duration.
-
-
Off-Target Effects: At higher concentrations, the slight inhibition of other kinases like ALK and ROS1 could contribute to cytotoxicity.
-
Recommendation: If your cell line expresses ALK or ROS1, consider cross-referencing with a more specific ALK/ROS1 inhibitor to see if a similar phenotype is observed.
-
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure your vehicle control (DMSO alone) is at the same final concentration as your this compound-treated samples and that this concentration is non-toxic.
-
Issue 2: Unexpected changes in cell morphology or signaling pathways unrelated to Trk.
Your treated cells are showing phenotypic changes (e.g., altered morphology, migration) or modulation of signaling pathways that are not canonically downstream of Trk receptors.
Possible Causes and Troubleshooting Steps:
-
Pathway Crosstalk: Kinase signaling pathways are highly interconnected. The inhibition of a central node like Trk can lead to compensatory activation or inhibition of other pathways.[8]
-
Recommendation: Perform a phospho-kinase array or targeted western blots for key signaling nodes (e.g., MAPK/ERK, PI3K/Akt, PLCγ) to get a broader view of the signaling landscape after treatment.
-
-
Off-Target Kinase Inhibition: The slight inhibition of ALK and ROS1 by this compound could be responsible for the observed effects if these kinases are active in your cell model.
-
Recommendation: Use a more selective Trk inhibitor as a control to confirm if the phenotype is Trk-dependent.
-
-
Adaptation and Resistance Mechanisms: Prolonged treatment can lead to cellular adaptation, where cells rewire their signaling networks to bypass the inhibited pathway.
-
Recommendation: Conduct time-course experiments to distinguish acute effects from long-term adaptations.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 2.4 |
| TrkA G595R | 3.5 |
| TrkA G667C | 2.3 |
| TrkC | 0.2 |
| ALK | 182 |
Data summarized from MedChemExpress and InvivoChem product sheets.[1][2]
Table 2: Preclinical Toxicity Summary of this compound
| Species | Dosing | Observed Toxicities | Reference |
| Rat | Acute (up to 1000 mg/kg) | Decreased activity, gait instability, mortality at highest dose. MTD established at 300 mg/kg. | [3][6] |
| Rat | Subacute (10-20 mg/kg/day) | Corneal inflammation, splenic lymphocytopenia, hepatocyte vacuolar degeneration, mortality. | [3][4] |
| Rhesus Monkey | 5-20 mg/kg/day for 4 weeks | Gait disturbance, impaired balance, poor coordination. | [5] |
| Rat | 1.25-5.0 mg/kg twice daily for 28 days | Impaired learning and memory. | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blotting for Trk Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TrkA/B/C, total TrkA/B/C, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits the Trk signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 3. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The tyrosine kinase inhibitor this compound impairs learning and memory and induces transcriptomic and gene‑specific DNA methylation changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LPM4870108 Concentration for Maximum Efficacy
Disclaimer: The following content is a template designed to guide researchers, scientists, and drug development professionals. The compound "LPM4870108" is a placeholder, as no public data is available for a compound with this designation. The experimental details, data, and signaling pathways are illustrative and should be replaced with actual experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro cell-based assays?
A1: For initial experiments, a concentration range of 0.1 nM to 10 µM is recommended. This broad range helps in determining the potency of the compound and identifying a dose-response relationship. Subsequent experiments can then focus on a narrower range based on the initial findings.
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time is dependent on the specific biological question and the cellular process being investigated. A time-course experiment is recommended, with endpoints measured at several time points (e.g., 6, 12, 24, 48, and 72 hours) to identify when the maximal effect is achieved without significant cytotoxicity.
Q3: What are the common solvents for dissolving this compound, and what is the maximum recommended final concentration in culture medium?
A3: Based on typical laboratory practices for similar small molecules, this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced artifacts and cytotoxicity.
Troubleshooting Guides
Problem 1: High cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system.
-
-
Possible Cause 2: Off-target cytotoxic effects.
-
Solution: Perform a cell viability assay, such as an MTT or LDH assay, to quantify the cytotoxicity. If significant toxicity is confirmed, consider reducing the incubation time or using a different cell line that may be less sensitive.
-
-
Possible Cause 3: Contamination of the compound stock.
-
Solution: Ensure the stock solution is sterile. Filter-sterilize the stock solution before adding it to the culture medium.
-
Problem 2: No observable effect of this compound even at high concentrations.
-
Possible Cause 1: Inactive compound.
-
Solution: Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. Ensure proper storage conditions to prevent degradation.
-
-
Possible Cause 2: Cell line is not responsive.
-
Solution: Confirm that the target of this compound is expressed and functional in the chosen cell line. Consider testing the compound in a different, validated cell model.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Extend the incubation period. Some cellular responses may take longer to become apparent.
-
Experimental Protocols
1. Dose-Response Curve Generation using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 5.8 |
| HCT116 | Colon Cancer | 2.5 |
| U87 MG | Glioblastoma | 10.3 |
Table 2: Example Time-Dependency of this compound-Induced Apoptosis in MCF-7 Cells (at 1.2 µM)
| Incubation Time (hours) | % Apoptotic Cells (Annexin V positive) |
| 6 | 5.2 |
| 12 | 15.8 |
| 24 | 35.1 |
| 48 | 55.6 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting inconsistent LPM4870108 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LPM4870108. Our goal is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioactive pan-Trk (Tropomyosin receptor kinase) inhibitor. It targets wild-type and mutated Trk kinases, playing a crucial role in cancer research and therapy. Specifically, it has been shown to inhibit TrkA, TrkB, and TrkC.[1][2] Its inhibitory activity extends to mutations that confer resistance to first-generation Trk inhibitors.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is critical to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO.[1][4] For in vivo studies, a formulation can be prepared using a combination of DMSO, PEG300, Tween 80, and ddH2O.[1]
Q4: Does this compound have any known off-target effects?
This compound demonstrates high selectivity for Trk kinases. However, slight inhibitory activity against ALK and ROS1 has been observed.[1][2] It is important to consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guide for Inconsistent Experimental Outcomes
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than Expected Potency or Activity in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage conditions (-20°C for powder, -80°C for stock solutions) and avoid repeated freeze-thaw cycles.[1] - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Incorrect Concentration | - Verify the accuracy of your serial dilutions. - Have the concentration of your stock solution analytically validated. |
| Cell Line Viability/Health | - Regularly check cell health and viability. Ensure cells are not passaged too many times. - Perform a cell viability assay (e.g., Trypan Blue) before seeding. |
| Assay Interference | - High concentrations of DMSO can be toxic to some cell lines. Keep the final DMSO concentration consistent across all wells and ideally below 0.5%. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques to minimize volume errors. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Compound Mixing | - Gently mix the plate after adding this compound to ensure even distribution. |
| Incubation Conditions | - Ensure consistent temperature and CO2 levels in the incubator. |
Issue 3: Unexpected In Vivo Efficacy or Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Ensure the correct formulation is used for oral administration (e.g., DMSO, PEG300, Tween 80, ddH2O).[1] - Consider the reported pharmacokinetic profile in rats, including a Tmax of approximately 0.67 hours.[1] |
| Dose-Related Toxicity | - this compound has shown dose-dependent toxicological effects in preclinical studies, including corneal inflammation and hepatocyte vacuolar degeneration in rats.[3][5] - The maximum tolerated dose in an acute toxicity study in rats was 300 mg/kg.[3][5] - In rhesus monkeys, dose-dependent effects like gait disturbance and impaired balance were observed.[6] Carefully consider the dose and monitor for adverse effects. |
| Animal Health and Husbandry | - Ensure animals are healthy and housed under consistent environmental conditions. - Monitor food and water intake, as this compound has been associated with increased food consumption and body weight.[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 410.40 g/mol ), add 243.66 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a fresh stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
LPM4870108 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of LPM4870108 in various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For in vivo studies, various formulations involving DMSO, Tween 80, saline, PEG300, and corn oil have been utilized.[1]
2. How should I store stock solutions of this compound?
Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1]
3. Is this compound stable at room temperature?
This compound is considered stable at ambient room temperature for short periods, such as during shipping and routine handling in the laboratory.[1] However, for long-term storage, maintaining the compound at -20°C or -80°C is recommended.
4. What are the known degradation pathways for this compound?
Currently, there is no publicly available information detailing the specific chemical degradation pathways of this compound. As a complex organic molecule, it may be susceptible to hydrolysis, oxidation, and photodecomposition under certain conditions. General best practices for handling light-sensitive and air-sensitive compounds should be followed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of this compound in stock solution due to improper storage. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Instability of this compound in aqueous cell culture media over long incubation times. | Minimize the incubation time of this compound in aqueous media. For long-term experiments, consider replenishing the compound at regular intervals. | |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low enough to maintain solubility but high enough to keep the compound dissolved. The use of surfactants like Tween 80 can also aid in solubility for in vivo formulations.[1] |
| Loss of activity in in vivo studies. | Degradation of the formulation. | Prepare fresh formulations before each experiment. A study confirmed the stability of an this compound formulation over a 24-hour interval before dosing.[2] |
Experimental Protocols
Preparation of Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
In Vivo Formulation (Example for Oral Administration)
An example of a formulation used for oral administration in mice involves suspending this compound in a vehicle of 0.5% CMC-Na with 1% Tween-80.[2]
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Add 1% (v/v) Tween-80 to the CMC-Na solution and mix thoroughly.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the vehicle and vortex or sonicate until a homogenous suspension is achieved.
-
Prepare the formulation fresh daily before administration to the animals.
Signaling Pathway and Experimental Workflow
This compound is a potent pan-Trk inhibitor, targeting the Tropomyosin receptor kinases TrkA, TrkB, and TrkC.[1][3] These receptors are involved in neuronal signaling and can be aberrantly activated in certain cancers through gene fusions. The diagram below illustrates the inhibitory action of this compound on the Trk signaling pathway.
Caption: Inhibition of Trk signaling by this compound.
The following workflow outlines a general procedure for assessing the stability of this compound under specific experimental conditions.
Caption: General workflow for stability assessment.
References
- 1. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 2. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Navigating the Cognitive Impact of LPM4870108: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals investigating the effects of the tyrosine kinase inhibitor LPM4870108 on learning and memory, this guide provides a centralized resource for troubleshooting and experimental design. This compound, a potent Trk inhibitor, has been shown to impair learning and memory, presenting a critical consideration for its therapeutic development. This center offers detailed experimental protocols, answers to frequently asked questions, and a deeper look into the molecular pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on learning and memory?
A1: Preclinical studies have demonstrated that this compound impairs learning and memory in a dose-dependent manner. This has been observed in rodent models using spatial learning tasks such as the Morris water maze.
Q2: What is the known mechanism of action for this compound-induced cognitive impairment?
A2: this compound is a tyrosine kinase inhibitor that primarily targets Tropomyosin receptor kinase (Trk) signaling pathways, particularly TrkB, which is crucial for synaptic plasticity and memory formation.[1][2][3] The cognitive impairment is associated with significant transcriptomic and epigenetic changes in the hippocampus. Specifically, it leads to altered DNA methylation patterns of genes critical for learning and memory, including Snx8, Fgfr1, Dusp4, Vav2, and Satb2.[4] Furthermore, it increases the expression of DNA methyltransferases (DNMTs) Dnmt1 and Dnmt3a in the hippocampus.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound inhibits the Trk signaling cascade. Brain-Derived Neurotrophic Factor (BDNF) typically binds to the TrkB receptor, initiating downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which are essential for neuronal survival, differentiation, and synaptic plasticity.[5][6] By blocking TrkB, this compound disrupts these crucial processes.
Q4: Are there any observable physical or behavioral side effects of this compound that could confound learning and memory assessments?
A4: Yes, in preclinical studies, this compound has been associated with increased body weight and food consumption.[4] It is crucial to monitor these factors as they could potentially influence motivation and performance in behavioral tasks. Additionally, at higher doses, corneal and anterior chamber inflammation in the eye have been observed, which could impact performance in visually-guided tasks like the Morris water maze.[4]
Q5: How can I mitigate the confounding effects of motor or sensory impairments in my behavioral studies?
A5: It is essential to include control tasks to assess motor and sensory function. For the Morris water maze, a visible platform trial can help determine if visual acuity or swimming ability is compromised.[7][8] For other tasks, open field tests can assess general locomotor activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral data | Inconsistent drug administration (dose, timing, route). | Ensure precise and consistent drug preparation and administration for all subjects. Consider the timing of administration relative to behavioral testing to distinguish between effects on acquisition, consolidation, or retrieval of memory.[7] |
| Individual differences in drug metabolism or sensitivity. | Increase sample size to account for variability. If possible, measure plasma or brain concentrations of this compound to correlate with behavioral outcomes. | |
| Animals show signs of distress or unusual behavior (e.g., lethargy, hyperactivity) | Off-target effects of this compound or dose-related toxicity. | Conduct a dose-response study to identify the optimal dose that induces cognitive effects with minimal overt behavioral changes. Include a thorough battery of general health and motor function tests. |
| No significant difference between control and this compound-treated groups | Insufficient drug dosage or treatment duration. | Review existing literature for effective dose ranges and treatment periods. Consider a pilot study with a wider range of doses. |
| Insensitivity of the chosen behavioral task. | Select behavioral paradigms that are highly dependent on hippocampal function and known to be sensitive to TrkB inhibition, such as the Morris water maze or contextual fear conditioning. | |
| Unexpected improvements in performance with this compound | Potential anxiolytic or other psychoactive effects of the compound. | Include anxiety-related behavioral tests (e.g., elevated plus maze, open field test) to assess the drug's psychological impact. |
Data Presentation
Table 1: Summary of this compound Dosing and Key Preclinical Findings
| Parameter | Details | Reference |
| Drug | This compound | [4] |
| Mechanism | Tyrosine Kinase Inhibitor (Trk inhibitor) | [4] |
| Animal Model | Rats | |
| Dosing Regimen | 0, 1.25, 2.5, or 5.0 mg/kg, orally, twice daily for 28 days | |
| Primary Behavioral Assay | Morris Water Maze | |
| Key Cognitive Finding | Dose-dependent impairment in learning and memory | |
| Key Molecular Findings | Altered hippocampal gene expression and DNA methylation | |
| Increased hippocampal expression of Dnmt1 and Dnmt3a |
Experimental Protocols
Morris Water Maze (MWM) for Assessing Spatial Learning and Memory
This protocol is a standard method for evaluating hippocampal-dependent spatial learning and memory in rodents.
1. Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the pool on the walls of the testing room.
-
A video tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.
2. Procedure:
-
Habituation: Allow rats to acclimatize to the testing room for at least 30 minutes before the first trial.
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-randomly selected starting positions, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Remove the rat, dry it, and return it to its home cage during the inter-trial interval (at least 15 minutes).
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
3. Data Analysis:
-
Acquisition: Analyze the escape latency and path length to find the platform across training days. A learning curve should be evident in control animals.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of crossings over the former platform location.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced learning and memory impairment.
Caption: Experimental workflow for assessing this compound's impact on learning and memory.
References
- 1. Brain-Derived Neurotrophic Factor/TrkB Signaling in Memory Processes [jstage.jst.go.jp]
- 2. Brain-derived neurotrophic factor/TrkB signaling in memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TrkB signalling pathways in LTP and learning. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
Technical Support Center: LPM4870108 Central Nervous System Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the central nervous system (CNS) effects of LPM4870108. The information is presented in a question-and-answer format to directly address potential issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the observed central nervous system effects of this compound in preclinical models?
A1: Preclinical studies in both rodent and non-rodent models have identified several on-target CNS effects associated with this compound administration. These effects are dose-dependent and are attributed to the inhibition of Tropomyosin receptor kinase (Trk) signaling, which is crucial for neuronal function and survival. Observed effects include motor and cognitive impairments.
Q2: Are the CNS effects of this compound reversible?
A2: Preclinical data suggests that the CNS effects of this compound are at least partially, and in some cases fully, reversible upon cessation of treatment. A washout period following drug administration has been shown to lead to the recovery of motor coordination and cognitive function in animal models. The extent and duration of recovery may depend on the dose and duration of this compound exposure.
Q3: What is the underlying mechanism of this compound-induced CNS effects?
A3: The CNS effects of this compound are considered on-target effects resulting from the inhibition of Trk signaling pathways (TrkA, TrkB, and TrkC). These pathways are essential for neuronal growth, survival, and synaptic plasticity. Inhibition of TrkB, in particular, has been linked to impairments in learning and memory, as it is the receptor for brain-derived neurotrophic factor (BDNF), a key molecule in these processes.
Troubleshooting Guides
Issue 1: Unacceptable level of motor impairment (ataxia, gait disturbance, poor coordination) observed in experimental animals.
Mitigation Strategies:
-
Dose Optimization: The most direct approach to mitigating on-target CNS effects is to identify the lowest effective dose of this compound that maintains anti-tumor efficacy while minimizing neurological side effects.
-
Intermittent Dosing Schedule: Exploring alternative dosing schedules, such as intermittent dosing (e.g., daily for a set number of days followed by a drug-free period), may allow for partial recovery of Trk signaling in the CNS, potentially reducing the severity of motor deficits.
-
Co-administration with Neuroprotective Agents: Investigating the co-administration of agents that support neuronal health and function through mechanisms independent of Trk signaling could be a viable strategy.
Experimental Protocol: Assessing Mitigation of Motor Deficits
This protocol outlines a workflow to test the efficacy of a neuroprotective agent in mitigating this compound-induced motor impairments.
-
Animal Model: Rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) are suitable for these studies.
-
Experimental Groups:
-
Vehicle Control
-
This compound alone
-
Neuroprotective Agent X alone
-
This compound + Neuroprotective Agent X
-
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Beam Walking Test: To evaluate fine motor control and balance.
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
-
Experimental Timeline:
-
Baseline Testing: Conduct all behavioral assessments before the initiation of treatment to establish a baseline for each animal.
-
Treatment Period: Administer this compound and/or the neuroprotective agent according to the predetermined dosing schedule.
-
On-Treatment Testing: Repeat behavioral assessments at regular intervals during the treatment period.
-
Post-Treatment/Recovery Phase: After the final dose, continue to monitor the animals and perform behavioral tests to assess for recovery.
-
Issue 2: Significant learning and memory deficits observed in cognitive assays.
Mitigation Strategies:
-
Dose and Schedule Modification: As with motor deficits, optimizing the dose and schedule of this compound is a primary strategy.
-
Cognitive Enhancers: The co-administration of compounds known to enhance cognitive function through mechanisms that do not interfere with the anti-cancer activity of this compound could be explored.
-
Environmental Enrichment: Housing animals in an enriched environment with social interaction and novel objects has been shown to promote neurogenesis and synaptic plasticity and may offer a non-pharmacological approach to mitigate cognitive decline.
Experimental Protocol: Assessing Mitigation of Cognitive Impairments
This protocol provides a framework for evaluating the potential of a co-administered agent to ameliorate the cognitive side effects of this compound.
-
Animal Model: Rodent models are appropriate for these studies.
-
Experimental Groups:
-
Vehicle Control
-
This compound alone
-
Cognitive Enhancer Y alone
-
This compound + Cognitive Enhancer Y
-
-
Cognitive Assessments:
-
Morris Water Maze: A classic test for spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
Passive Avoidance Test: To evaluate fear-motivated learning and memory.
-
-
Experimental Timeline:
-
Habituation and Training: Familiarize the animals with the testing apparatuses. For tasks like the Morris water maze, a pre-training phase is necessary.
-
Treatment Period: Administer this compound and/or the cognitive enhancer.
-
Testing Phase: Conduct the cognitive assays during and after the treatment period to assess learning and memory function.
-
Data Presentation
Table 1: Summary of Preclinical CNS Effects of this compound
| Species | Dose Range | Observed CNS Effects | Reversibility |
| Rat | 1.25 - 5.0 mg/kg (oral, twice daily) | Dose-dependent learning and memory impairments. | Not explicitly stated, but on-target effects are generally considered reversible. |
| Rhesus Monkey | 5, 10, or 20 mg/kg/day (oral) | Dose-dependent gait disturbance, impaired balance, poor coordination, and decreased grip strength. | Fully or partially resolved after a 4-week recovery period. |
Table 2: Hypothetical Data from a Mitigation Study for Motor Deficits
| Treatment Group | Rotarod Latency (seconds) | Beam Walking Errors (number) | Grip Strength (grams) |
| Vehicle Control | 180 ± 15 | 1 ± 0.5 | 150 ± 10 |
| This compound | 90 ± 20 | 5 ± 1.5 | 110 ± 12 |
| This compound + Neuroprotective Agent X | 150 ± 18 | 2 ± 0.8 | 140 ± 11 |
| Neuroprotective Agent X | 175 ± 12 | 1 ± 0.7 | 155 ± 9 |
Visualizations
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing CNS Mitigation Strategies.
Cell line resistance mechanisms to LPM4870108
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LPM4870108, a novel and potent Tropomyosin Receptor Kinase (Trk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a next-generation, orally active pan-Trk inhibitor.[1][2] Its primary mechanism of action is the suppression of Trk kinase activity, which is a crucial driver in cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[3] NTRK gene fusions lead to the production of constitutively active Trk fusion proteins that promote tumor cell proliferation and survival.[3][4] this compound inhibits the signaling pathways downstream of Trk, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[4]
Q2: What are the key molecular targets of this compound?
This compound is a potent inhibitor of wild-type TrkA and TrkC.[1][2][3] It is also specifically designed to be effective against acquired resistance mutations that can develop in patients treated with first-generation Trk inhibitors.[3] Notably, it demonstrates potent activity against the TrkA G595R and TrkA G667C mutations.[1][2][3] While highly selective for Trk kinases, it may show slight inhibitory activity against ALK and ROS1 at higher concentrations.[1][2]
Q3: What makes this compound a "next-generation" Trk inhibitor?
This compound is considered a next-generation Trk inhibitor due to its efficacy against specific mutations in the Trk kinase domain that confer resistance to first-generation inhibitors like larotrectinib (B560067) and entrectinib.[3] The emergence of on-target resistance mutations is a significant challenge in cancer therapy, and this compound was developed to address this clinical need.[3]
Troubleshooting Guide: Cell Line Resistance to this compound
Issue: My cancer cell line with an NTRK fusion, which was initially sensitive to this compound, is now showing decreased sensitivity or resistance.
This is a common challenge in targeted cancer therapy. Resistance to tyrosine kinase inhibitors (TKIs) like this compound can arise through various mechanisms. Below are potential causes and experimental steps to investigate them.
Potential Cause 1: On-Target Acquired Mutations
While this compound is effective against known resistance mutations like TrkA G595R and G667C, it is conceivable that novel mutations within the Trk kinase domain could arise, leading to reduced drug binding.
Experimental Protocol: Investigating On-Target Mutations
-
Cell Culture: Culture the resistant cell line alongside the parental, sensitive cell line under standard conditions.
-
Genomic DNA and RNA Extraction: Isolate high-quality genomic DNA and total RNA from both cell line populations.
-
Sanger Sequencing or Next-Generation Sequencing (NGS):
-
Sanger Sequencing: If you have specific candidate regions in the NTRK gene to investigate, design primers to amplify these regions from the extracted DNA or cDNA (reverse transcribed from RNA). Sequence the PCR products to identify any point mutations.
-
NGS: For a more comprehensive analysis, perform targeted NGS of the NTRK gene or whole-exome sequencing to identify a broader range of potential mutations.
-
-
Data Analysis: Compare the sequencing data from the resistant and sensitive cell lines to identify any newly acquired mutations in the resistant population.
Potential Cause 2: Off-Target Mechanisms (Bypass Signaling)
The cancer cells may have activated alternative signaling pathways to bypass their dependency on Trk signaling. This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules.
Experimental Protocol: Investigating Bypass Signaling Pathways
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Lyse both sensitive and resistant cells and apply the lysates to a phospho-RTK array.
-
This array contains antibodies against a wide range of phosphorylated (activated) RTKs.
-
Compare the phosphorylation patterns between the two cell lines to identify any RTKs that are hyperactivated in the resistant cells.
-
-
Western Blotting:
-
Based on the results of the phospho-RTK array or literature on common bypass pathways (e.g., EGFR, MET, etc.), perform western blotting to confirm the increased phosphorylation of specific RTKs or downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Prepare cell lysates from both sensitive and resistant cell lines, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the proteins of interest.
-
-
Combination Drug Screening:
-
If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of the activated pathway.
-
For example, if EGFR is hyperactivated, treat the resistant cells with a combination of this compound and an EGFR inhibitor (e.g., gefitinib, erlotinib).
-
Use a cell viability assay (e.g., MTT, CellTiter-Glo) to assess for synergistic or additive effects.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TrkC | 0.2[1][2] |
| TrkA | 2.4[1][2] |
| TrkA G595R | 3.5[1][2] |
| TrkA G667C | 2.3[1][2] |
| ALK | 182[1][2] |
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 3. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical and Clinical Efficacy Showdown: LPM4870108 vs. Entrectinib
In the rapidly evolving landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology. This guide provides a detailed comparison of two such inhibitors: LPM4870108, a novel pan-Trk inhibitor in preclinical development, and entrectinib (B1684687), a clinically approved TKI targeting NTRK, ROS1, and ALK gene fusions. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to inform future research and development.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
The following tables summarize the available quantitative data for this compound and entrectinib, providing a side-by-side comparison of their biochemical potency, preclinical anti-tumor activity, and clinical efficacy.
Table 1: Biochemical Potency (IC50)
| Target | This compound (nM) | Entrectinib (nM) |
| TrkA | 2.4[1][2] | 1.7[3] |
| TrkC | 0.2[1][2] | - |
| TrkA G595R | 3.5[1][2] | - |
| TrkA G667C | 2.3[1][2] | - |
| ALK | 182[1] | 0.1 - 2[4] |
| ROS1 | - | 0.1 - 2[4] |
Table 2: Preclinical Anti-Tumor Activity
| Drug | Model | Dosing | Outcome |
| This compound | BaF3-NTRK xenograft | 5-20 mg/kg, p.o. once daily for 21 days | Tumor growth inhibition[1][2] |
Table 3: Clinical Efficacy of Entrectinib
| Indication | Metric | Value | Source |
| ROS1-positive NSCLC | Overall Response Rate (ORR) | 77% | [5][6] |
| Median Duration of Response (DOR) | 24.6 months | [5][6] | |
| Median Progression-Free Survival (PFS) | 19.0 months | [5][6] | |
| Intracranial ORR | 55.0% | [5] | |
| NTRK fusion-positive solid tumors | Overall Response Rate (ORR) | 57% | [6][7] |
| Median Duration of Response (DOR) | 10.4 months | [6] | |
| Median Progression-Free Survival (PFS) | 11.2 months | [6] |
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and entrectinib function by inhibiting key signaling pathways that drive tumor growth. However, their target profiles exhibit notable differences.
Entrectinib is a potent inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK.[3][4][8][9][10] These kinases, when constitutively activated by genetic alterations such as gene fusions, can lead to uncontrolled cell proliferation and survival. By blocking these targets, entrectinib effectively shuts down these oncogenic signals. A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for cancers that have metastasized to the central nervous system (CNS).[9]
This compound , on the other hand, is described as a potent and orally active pan-Trk inhibitor with high selectivity for Trk kinases over ALK and ROS1.[1][2] Preclinical data demonstrates its activity against both wild-type (WT) and mutated (MT) forms of Trk, including the G595R and G667C mutations which can confer resistance to other Trk inhibitors.[1][2] This suggests a potential role for this compound in overcoming acquired resistance in patients treated with other Trk inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in this guide.
In vitro Kinase Inhibition Assay (for IC50 determination):
The inhibitory activity of the compounds against target kinases is typically determined using in vitro kinase assays. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds (this compound or entrectinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA format.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In vivo Tumor Xenograft Studies (for anti-tumor activity):
The anti-tumor efficacy of a compound in a living organism is commonly assessed using xenograft models. A typical workflow is as follows:
Clinical Trial Design for Entrectinib:
The clinical efficacy data for entrectinib is derived from integrated analyses of several clinical trials, including STARTRK-2, STARTRK-1, and ALKA-372-001.[5][6] These were open-label, multicenter, global phase 1 or 2 trials.
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.
-
Treatment: Entrectinib was administered orally at a dose of 600 mg once daily.
-
Efficacy Endpoints: The primary endpoint was typically overall response rate (ORR). Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and intracranial ORR.
-
Tumor Assessment: Tumor responses were generally assessed by investigators and a blinded independent central review according to RECIST v1.1 criteria.
Discussion and Future Perspectives
The comparison between this compound and entrectinib highlights the journey of a drug from preclinical discovery to clinical application. Entrectinib is an established therapeutic agent with proven clinical efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC.[5][6][11] Its ability to penetrate the CNS addresses a critical unmet need in patients with brain metastases.[9]
This compound, while still in the preclinical stage, shows promise as a potent and selective pan-Trk inhibitor.[1][2] Its activity against known resistance mutations suggests it could be a valuable next-generation therapy for patients who have developed resistance to first-generation Trk inhibitors. Further preclinical studies are warranted to fully characterize its efficacy and safety profile. The transition to clinical trials will be a crucial step in determining its potential therapeutic role.
For researchers and drug developers, the story of these two molecules underscores the importance of a well-defined target product profile. While entrectinib's broader kinase inhibition profile has led to its approval for multiple indications, this compound's selectivity for Trk may offer a more targeted approach with a potentially different safety profile. The continued exploration of novel TKIs like this compound is essential to expand the arsenal (B13267) of targeted therapies and improve outcomes for cancer patients. Preclinical safety pharmacology and toxicity studies for this compound have been conducted in rats and rhesus monkeys to support its potential clinical development.[12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 3. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. onclive.com [onclive.com]
- 6. news.cuanschutz.edu [news.cuanschutz.edu]
- 7. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tyrosine kinase inhibitor this compound impairs learning and memory and induces transcriptomic and gene‑specific DNA methylation changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of LPM4870108
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the kinase selectivity of LPM4870108, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. Its performance is objectively compared with other approved Trk inhibitors: Larotrectinib, Entrectinib, and Repotrectinib. This analysis is supported by available preclinical data to assist researchers in making informed decisions for their drug development programs.
Kinase Selectivity Profile Comparison
The following table summarizes the available quantitative data on the kinase inhibitory activity of this compound and its comparators. The data has been compiled from various public sources, and direct head-to-head comparative screening data across a comprehensive kinome panel is not publicly available. Therefore, variations in experimental conditions should be considered when interpreting these results.
| Kinase Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| TrkA | 2.4[1] | 5 | 1.7[2] | <0.2[3][4] |
| TrkB | <10% remaining activity at 500 nM[1][5] | 11 | 0.1[2] | <0.2[3][4] |
| TrkC | 0.2[1] | 6 | 0.1[2] | <0.2[3][4] |
| ALK | 182[1] | >10,000 | 1.6[2] | ~2.9 |
| ROS1 | 10-30% remaining activity at 500 nM[1][5] | >10,000 | 0.2[2] | 0.071[3] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower value indicates higher potency. Data for Larotrectinib and some values for other inhibitors are based on broader selectivity screens where specific IC50 values for less sensitive kinases are often reported as >10,000 nM. For this compound, some data is presented as percent remaining activity at a given concentration.
Signaling Pathway Context
The Trk signaling pathway is crucial for neuronal survival, differentiation, and function. In several cancers, gene fusions involving the NTRK genes lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers. This compound and the compared inhibitors are designed to block the ATP binding site of these Trk kinases, thereby inhibiting their activity and downstream signaling.
Trk Signaling Pathway Inhibition
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
KINOMEscan™ Competition Binding Assay
This assay is a high-throughput method to determine the binding affinity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.
Protocol Outline:
-
Kinase-Phage Fusion: Kinases are fused to T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: The kinase-phage construct is incubated with the immobilized ligand and the test compound at various concentrations.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase-phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are reported as the percentage of the DMSO control, and a dissociation constant (Kd) is determined from the dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together in a multiwell plate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and consume the remaining ATP.
-
ADP to ATP Conversion and Luminescence: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly synthesized ATP.
-
Signal Detection: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced, and IC50 values are determined from the dose-response curves of the inhibitor.
Kinase Assay Workflow
References
- 1. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 5. ulab360.com [ulab360.com]
A Comparative Analysis of LPM4870108 and Other Pan-Trk Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical performance of the novel pan-Trk inhibitor, LPM4870108, against other notable pan-Trk inhibitors, including the first-generation approved drugs Larotrectinib (B560067) and Entrectinib, and the next-generation inhibitors Selitrectinib and Repotrectinib. This analysis is supported by available experimental data to inform research and development decisions.
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are key regulators of neuronal development and function. The discovery of NTRK gene fusions as oncogenic drivers in a wide array of cancers has led to the development of targeted therapies known as pan-Trk inhibitors. These inhibitors have shown remarkable efficacy in patients with NTRK fusion-positive tumors, leading to the tissue-agnostic approval of agents like Larotrectinib and Entrectinib. This guide provides a comparative overview of the emerging pan-Trk inhibitor this compound alongside these established and next-generation therapies.
Mechanism of Action of Pan-Trk Inhibitors
Pan-Trk inhibitors are small molecule drugs that function as ATP-competitive inhibitors of the Trk kinase domain.[1] By binding to the ATP-binding pocket of Trk proteins, these inhibitors block the phosphorylation and subsequent activation of the kinase.[1] This action disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK, PI3K/AKT, and PLCγ pathways, ultimately leading to the induction of apoptosis in tumor cells dependent on Trk fusion proteins for their growth.[2][3]
First-generation inhibitors like Larotrectinib and Entrectinib are potent against wild-type Trk kinases. However, the emergence of acquired resistance mutations has necessitated the development of next-generation inhibitors, such as Selitrectinib and Repotrectinib, which are designed to overcome these resistance mechanisms.[4]
Comparative Preclinical and Clinical Performance
The following tables summarize the available quantitative data for this compound and other prominent pan-Trk inhibitors, providing a basis for a comparative assessment of their potency, selectivity, and clinical efficacy.
Table 1: In Vitro Potency of Pan-Trk Inhibitors (IC50 values)
| Inhibitor | TrkA (nM) | TrkB (nM) | TrkC (nM) | Mutant Trk (nM) | Other Kinases (nM) |
| This compound | 2.4 | - | 0.2 | TrkA G595R: 3.5, TrkA G667C: 2.3 | ALK: 182 |
| Larotrectinib | 5-11 | 5-11 | 5-11 | - | Highly selective for Trk |
| Entrectinib | 1.7 | 0.1 | 0.1 | - | ROS1: 0.2, ALK: 1.6 |
| Selitrectinib | 0.6 | <1 | <2.5 | TrkA G595R: 2.0-9.8, TrkC G623R: 2.0-9.8 | >1000-fold selective for Trk |
| Repotrectinib | 0.83 | 0.05 | 0.1 | - | ROS1: 0.07, ALK: 1.01 |
Table 2: Clinical Efficacy of Pan-Trk Inhibitors in NTRK Fusion-Positive Cancers
| Inhibitor | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound | Clinical data not yet available | Clinical data not yet available | Clinical data not yet available |
| Larotrectinib | 79%[5] | 35.2 months | 28.3 months[5] |
| Entrectinib | 57%[6] | 10.4 months | 11.2 months[5] |
| Selitrectinib | Clinical trial ongoing (NCT03215511)[7] | Clinical trial ongoing | Clinical trial ongoing |
| Repotrectinib | TKI-naïve: 79% | TKI-naïve: 34.1 months | TKI-naïve: 35.7 months |
Note: Clinical data is derived from different clinical trials with varying patient populations and should be interpreted with caution. TKI: Tyrosine Kinase Inhibitor.
In-Depth Inhibitor Profiles
This compound
This compound is a novel, orally active pan-Trk inhibitor that has demonstrated potent activity against both wild-type and mutant Trk kinases in preclinical studies.[8] It shows high selectivity for Trk over ALK.[8] Preclinical safety evaluations have indicated a satisfactory safety profile, supporting its potential for further clinical development.[9] Toxicological effects observed in rats were consistent with its on-target Trk inhibition and were generally reversible.[9][10]
Larotrectinib
Larotrectinib is a first-in-class, highly selective pan-Trk inhibitor that has received FDA approval for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[11][12] It has demonstrated a high overall response rate and durable responses across a wide range of tumor types in clinical trials.[13][14][15] Its safety profile is considered favorable, with most treatment-related adverse events being grade 1 or 2.[13][14]
Entrectinib
Entrectinib is another FDA-approved pan-Trk inhibitor that also targets ROS1 and ALK kinases.[16][17][18] This multi-targeted approach makes it a therapeutic option for tumors with fusions in any of these three kinases.[3] Clinical trials have shown its efficacy in NTRK fusion-positive solid tumors, including those with central nervous system (CNS) metastases.[5][6] Its safety profile is generally manageable, with the most common side effects including weight increase and neutropenia.[5]
Selitrectinib (LOXO-195)
Selitrectinib is a next-generation Trk inhibitor specifically designed to overcome acquired resistance to first-generation Trk inhibitors.[19][20] It exhibits potent activity against various resistance mutations.[19] Clinical trials are currently underway to evaluate its safety and efficacy in patients with previously treated NTRK fusion cancers.[7]
Repotrectinib (TPX-0005)
Repotrectinib is a next-generation TKI that potently inhibits ROS1, ALK, and Trk kinases.[21][22][23] Its design allows it to overcome resistance mutations that affect earlier-generation inhibitors.[4] Repotrectinib has shown significant clinical activity in both TKI-naïve and pre-treated patients with ROS1-positive non-small cell lung cancer (NSCLC) and is also being investigated in NTRK fusion-positive tumors.[24][25] The most common adverse events are generally manageable.[24]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of pan-Trk inhibitors.
Trk Kinase Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific Trk kinase (TrkA, TrkB, or TrkC) in a cell-free system.
-
Principle: Recombinant Trk kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, typically using methods like radiometric assays or fluorescence-based detection.
-
General Protocol:
-
Prepare a reaction mixture containing the Trk kinase, a specific substrate, and assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound) or a control vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the mixture at a controlled temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Trk Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of Trk receptors within a cellular context.
-
Principle: Cells that endogenously express or are engineered to overexpress a Trk receptor are treated with the inhibitor before being stimulated with a neurotrophin (e.g., NGF for TrkA). The level of phosphorylated Trk is then quantified.
-
General Protocol:
-
Plate cells in a multi-well format and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the pan-Trk inhibitor or a vehicle control.
-
Stimulate the cells with a specific neurotrophin (e.g., NGF for TrkA, BDNF for TrkB) to induce Trk autophosphorylation.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated Trk and total Trk using methods such as Western blotting or ELISA.
-
Determine the concentration of the inhibitor that leads to a 50% reduction in Trk phosphorylation.
-
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a pan-Trk inhibitor in a living organism.
-
Principle: Human cancer cells with a known NTRK fusion are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
General Protocol:
-
Subcutaneously inject cancer cells (e.g., with an NTRK fusion) into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the pan-Trk inhibitor (e.g., this compound) or a vehicle control to the respective groups, typically via oral gavage, on a defined schedule and dose.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
Visualizing the Landscape of Pan-Trk Inhibition
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the Trk signaling pathway, a typical experimental workflow for evaluating Trk inhibitors, and the logical framework of this comparative analysis.
Caption: Trk Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Pan-Trk Inhibitor Development.
Caption: Logic of the Comparative Analysis.
Conclusion
The landscape of pan-Trk inhibitors is rapidly evolving, offering significant therapeutic promise for patients with NTRK fusion-positive cancers. This compound emerges as a potent preclinical candidate with a favorable safety profile. While it shows promise in in vitro and in vivo models, its clinical potential is yet to be determined.
In comparison, Larotrectinib and Entrectinib have established themselves as effective first-line treatments, demonstrating high response rates and durable clinical benefits. However, the challenge of acquired resistance remains a significant clinical issue. Next-generation inhibitors like Selitrectinib and Repotrectinib are being developed to address this challenge, with Repotrectinib also showing broad activity against other key oncogenic drivers.
For researchers and drug developers, the comparative data presented in this guide highlights the key parameters for evaluating the potential of new pan-Trk inhibitors. The continued investigation of novel agents like this compound is crucial for expanding the therapeutic arsenal (B13267) and improving outcomes for patients with NTRK fusion-driven malignancies. Further head-to-head studies will be invaluable in delineating the precise advantages and disadvantages of each inhibitor and guiding their optimal clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Larotrectinib Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. What are the approved indications for Repotrectinib? [synapse.patsnap.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Repotrectinib for ROS1 Fusion–Positive Advanced NSCLC - The ASCO Post [ascopost.com]
- 25. ascopubs.org [ascopubs.org]
Validating the On-Target Effects of LPM4870108 Using CRISPR: A Comparative Guide
In the development of targeted therapies, confirming that a drug candidate exerts its biological effects through its intended molecular target is a critical step. This guide provides a comparative framework for validating the on-target effects of the hypothetical kinase inhibitor, LPM4870108, which is designed to target the pro-survival kinase, "Target-X." We will focus on the use of CRISPR-Cas9-mediated gene knockout as a gold-standard validation method and compare it with other widely used techniques.
Introduction to On-Target Validation
The primary goal of on-target validation is to unequivocally demonstrate that the observed cellular phenotype upon treatment with a compound, such as this compound, is a direct consequence of its interaction with the intended target, in this case, Target-X.[1] Robust on-target validation provides a strong rationale for further preclinical and clinical development.[2] Genetic methods, particularly CRISPR-Cas9, have become instrumental in establishing a definitive link between a drug and its target.[1][3]
This guide will compare the following methodologies for validating the on-target effects of this compound:
-
CRISPR-Cas9 Mediated Knockout: A powerful genetic tool for creating a clean experimental system by completely ablating the target protein.[3]
-
RNA Interference (shRNA/siRNA): A method for transiently or stably reducing the expression of the target protein.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct binding of the drug to its target protein in a cellular environment.[4][5]
-
Kinome Profiling: A biochemical assay to assess the selectivity of the inhibitor against a broad panel of kinases.[6][7]
Comparison of Target Validation Methodologies
The following table summarizes the key characteristics of different on-target validation methods for a kinase inhibitor like this compound.
| Feature | CRISPR-Cas9 Knockout | RNA Interference (shRNA/siRNA) | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling |
| Principle | Permanent gene disruption leading to complete loss of target protein.[8] | Post-transcriptional gene silencing, leading to reduced target protein levels.[9][10] | Measures ligand-induced changes in protein thermal stability to confirm target engagement.[11][12] | In vitro assessment of inhibitor activity against a large panel of kinases.[6][13] |
| Effect | Complete and permanent loss-of-function (null phenotype).[10] | Partial and often transient reduction in protein expression (hypomorphic phenotype).[10] | Direct evidence of target binding in cells.[5] | Provides a selectivity profile of the inhibitor.[14] |
| Key Advantage | Provides a definitive genetic validation of the on-target effect.[3] | Technically simpler and faster for transient knockdowns.[9] | Confirms direct physical interaction between the drug and its target in a physiological context.[5] | Crucial for identifying potential off-target effects and understanding the inhibitor's specificity.[6][15] |
| Limitations | Can be time-consuming to generate and validate knockout cell lines; potential for off-target gene editing.[8] | Incomplete knockdown can lead to ambiguous results; significant potential for off-target effects.[8][9] | Does not directly measure the functional consequences of target engagement.[4] | In vitro results may not always translate to the cellular environment.[15] |
| Use Case for this compound | Gold-standard for confirming that the cytotoxic effects of this compound are mediated through Target-X. | Rapid, initial assessment of the role of Target-X in cell viability. | To confirm that this compound directly binds to Target-X within cancer cells. | To ensure that this compound is selective for Target-X and to identify potential off-target kinases. |
Experimental Validation of this compound On-Target Effects
Here, we present a series of experiments designed to validate that this compound's anti-proliferative effects are mediated through the specific inhibition of Target-X.
CRISPR-Cas9 Knockout to Phenocopy Pharmacological Inhibition
The core principle of this experiment is that if this compound acts specifically through Target-X, then the genetic removal of Target-X should produce the same biological effect as treating the cells with the inhibitor.[3] Furthermore, in cells lacking Target-X, this compound should have no further effect on cell viability.
Table 1: Effect of this compound on the Viability of Wild-Type and Target-X Knockout Cancer Cells
| Cell Line | Treatment | Concentration (nM) | Cell Viability (% of Control) |
| Wild-Type | DMSO (Vehicle) | - | 100 ± 5.2 |
| Wild-Type | This compound | 10 | 85 ± 4.1 |
| Wild-Type | This compound | 100 | 52 ± 3.7 |
| Wild-Type | This compound | 1000 | 21 ± 2.9 |
| Target-X KO | DMSO (Vehicle) | - | 25 ± 3.1 |
| Target-X KO | This compound | 10 | 24 ± 2.8 |
| Target-X KO | This compound | 100 | 23 ± 3.0 |
| Target-X KO | This compound | 1000 | 22 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Downstream Signaling by Western Blot
| Cell Line | Treatment | p-Substrate-Y (Relative to Total Substrate-Y) |
| Wild-Type | DMSO (Vehicle) | 1.00 |
| Wild-Type | This compound (100 nM) | 0.15 |
| Target-X KO | DMSO (Vehicle) | 0.05 |
Densitometry values are normalized to the loading control and expressed as a fold change relative to the wild-type DMSO control.
The data in Table 1 shows that this compound reduces the viability of wild-type cells in a dose-dependent manner. In contrast, the Target-X knockout (KO) cells already exhibit significantly reduced viability, and treatment with this compound has no additional effect, strongly suggesting that the compound's cytotoxic activity is dependent on the presence of Target-X. Table 2 further supports this by demonstrating that both the pharmacological inhibition and genetic knockout of Target-X lead to a marked reduction in the phosphorylation of a known downstream substrate.
Genetic Rescue to Confirm On-Target Action
A rescue experiment is a powerful method to confirm that the observed phenotype in a knockout or knockdown experiment is due to the loss of the specific target gene.[16] In this experiment, a version of the Target-X gene that is resistant to this compound (e.g., carrying a mutation in the drug-binding site) is introduced into the Target-X knockout cells. If the inhibitor's effects are on-target, the expression of the resistant Target-X should restore the downstream signaling and rescue the cells from the effects of this compound.
Table 3: Effect of this compound on Viability of Target-X KO Cells with and without a Resistant Target-X Mutant
| Cell Line | Treatment | Cell Viability (% of Untreated Control) |
| Target-X KO + Empty Vector | DMSO | 100 |
| Target-X KO + Empty Vector | This compound (100 nM) | 98 |
| Target-X KO + Resistant Target-X | DMSO | 100 |
| Target-X KO + Resistant Target-X | This compound (100 nM) | 45 |
Data are presented as mean from three independent experiments.
The results in Table 3 indicate that re-expression of a resistant form of Target-X in knockout cells re-sensitizes them to this compound, providing strong evidence that the compound's effects are mediated through this specific target.
Visualizing the Experimental Logic and Pathways
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. youtube.com [youtube.com]
Independent Verification of LPM4870108's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Tropomyosin Receptor Kinase (Trk) inhibitor, LPM4870108, with other commercially available Trk inhibitors. The comparative analysis is supported by IC50 values and a detailed experimental protocol for independent verification.
Comparative Inhibitory Activity of Pan-Trk Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative pan-Trk inhibitors against wild-type Trk isoforms. Lower IC50 values indicate greater potency.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 2.4[1][2] | <10 (kinase activity remaining <10% at 0.5 µM)[2] | 0.2[1][2] | ALK (182), ROS1 (slight inhibition)[1][2] |
| Larotrectinib | 5-11[3][4] | 5-11[3][4] | 5-11[3][4] | Highly selective for Trk receptors[4] |
| Entrectinib | 1[5] | 3[5] | 5[5] | ROS1 (12), ALK (7)[5] |
| Selitrectinib | 0.6[6][7] | - | <2.5[6][7] | Effective against resistance mutations[3] |
| Repotrectinib | 0.83[8] | 0.05[8] | 0.1[8] | ROS1 (0.07), ALK (1.01)[8][9] |
Experimental Protocol: In Vitro Trk Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 values of inhibitors against Trk kinases using a biochemical assay format.
Objective: To quantify the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of recombinant TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) and control inhibitors
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 nM).
-
Further dilute the compound in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of diluted Trk enzyme (TrkA, TrkB, or TrkC) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific Trk enzyme.
-
-
Reaction Termination and Signal Detection:
-
Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data by setting the control with no inhibitor to 100% activity and the background to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Trk Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental design for its evaluation, the following diagrams are provided.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of a Trk inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of Blood-Brain Barrier Penetration: LPM4870108 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the blood-brain barrier (BBB) penetration of the novel pan-Trk inhibitor, LPM4870108, alongside other relevant Trk inhibitors, Larotrectinib and Entrectinib. While direct quantitative data on the BBB penetration of this compound is not currently available in the public domain, this analysis synthesizes existing preclinical findings that suggest its ability to cross the BBB and exert effects on the central nervous system (CNS). This guide also presents supporting experimental data for the comparator compounds and details common methodologies for assessing BBB penetration.
Executive Summary
This compound is a potent, orally active pan-Trk inhibitor. Preclinical studies in rats and rhesus monkeys have demonstrated CNS-related effects, including learning and memory impairments, and gait disturbances, which strongly indicate that this compound penetrates the blood-brain barrier. However, specific quantitative metrics of this penetration, such as the brain-to-plasma concentration ratio (Kp) or in vitro permeability values, have not been publicly reported.
In contrast, quantitative BBB penetration data is available for the approved Trk inhibitors Larotrectinib and Entrectinib. Entrectinib, in particular, was designed for CNS activity and exhibits superior BBB penetration compared to Larotrectinib. This difference is attributed in part to their interactions with efflux transporters at the BBB, such as P-glycoprotein (P-gp).
This guide aims to provide a framework for understanding the potential BBB penetration profile of this compound by comparing its characteristics with those of established Trk inhibitors.
Comparative Data on Blood-Brain Barrier Penetration
The following table summarizes the available quantitative data for the BBB penetration of this compound and its comparators.
| Compound | Brain-to-Plasma Ratio (Kp,uu) | In Vitro Permeability (Pe) | P-glycoprotein (P-gp) Substrate | Key Findings & References |
| This compound | Not publicly available | Not publicly available | Not publicly available | Preclinical studies show CNS effects (learning and memory impairment in rats, gait disturbance in monkeys), suggesting BBB penetration.[1] |
| Larotrectinib | Low | Low | Yes (Strong) | Demonstrates limited BBB penetration. |
| Entrectinib | 1.4 - 4.2 (unbound) | High | Yes (Weak) | Designed for CNS penetration and shows significantly higher brain concentrations compared to Larotrectinib. |
Note: The absence of quantitative BBB penetration data for this compound is a significant gap in the current publicly available information. Further studies are required to definitively characterize its ability to cross the BBB.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The assessment of a compound's ability to cross the BBB is a critical step in the development of CNS-active drugs. A variety of in vitro, in situ, and in vivo methods are employed to determine BBB penetration.
In Vitro Models
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict the passive diffusion of compounds across the BBB.
-
Principle: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane that mimics the lipid composition of the brain capillary endothelial cells. The test compound is added to a donor compartment, and its appearance in a parallel acceptor compartment is measured over time.
-
Methodology:
-
An artificial membrane is created by impregnating a filter plate with a lipid solution in an organic solvent (e.g., dodecane).
-
The donor wells are filled with a solution of the test compound in a physiologically relevant buffer (pH 7.4).
-
The acceptor wells are filled with the same buffer.
-
The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse through the artificial membrane.
-
After a specific incubation period (typically 4-16 hours) at room temperature, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - Ca/Ceq)) * Va * Vd / ((Va + Vd) * A * t) where Ca is the concentration in the acceptor well, Ceq is the equilibrium concentration, Va and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
In Situ Models
2. In Situ Brain Perfusion
This technique provides a more physiologically relevant assessment of BBB permeability in a living animal by isolating the brain circulation.
-
Principle: The carotid artery of an anesthetized rodent is cannulated, and the brain is perfused with a physiological buffer containing the test compound at a constant flow rate. This allows for the precise control of the concentration of the compound delivered to the brain.
-
Methodology:
-
The animal (typically a rat or mouse) is anesthetized.
-
The common carotid artery is exposed and cannulated with a fine catheter.
-
The heart is stopped to prevent systemic circulation from interfering with the perfusion.
-
The brain is perfused for a short period (typically 1-5 minutes) with a warm, oxygenated physiological buffer containing a known concentration of the test compound and a vascular space marker (e.g., radiolabeled sucrose (B13894) or dextran).
-
At the end of the perfusion, the animal is decapitated, and the brain is removed and dissected.
-
The concentration of the compound and the vascular marker in the brain tissue and the perfusion fluid is determined.
-
The brain uptake clearance (K_in) is calculated using the following equation: K_in = (C_brain - C_vascular) / (C_perfusate * T) where C_brain is the total concentration in the brain, C_vascular is the concentration in the vascular space, C_perfusate is the concentration in the perfusion fluid, and T is the perfusion time.
-
In Vivo Models
3. In Vivo Pharmacokinetic Studies
These studies are the gold standard for determining the extent of BBB penetration under normal physiological conditions.
-
Principle: The test compound is administered to a conscious animal (e.g., via intravenous or oral routes), and the concentrations of the compound in the plasma and brain tissue are measured at various time points.
-
Methodology:
-
The test compound is administered to a group of animals.
-
At predetermined time points, blood samples are collected, and plasma is separated.
-
At the same time points, animals are euthanized, and their brains are collected.
-
The concentration of the compound in the plasma and brain homogenates is quantified using a validated analytical method (e.g., LC-MS/MS).
-
The brain-to-plasma concentration ratio (Kp) is calculated at each time point: Kp = C_brain / C_plasma.
-
To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) can be determined by measuring the unbound fraction of the drug in both brain tissue and plasma.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Trk inhibition, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing blood-brain barrier penetration.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of LPM4870108
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for LPM4870108 is not publicly available. The following guidelines are based on best practices for the disposal of potent, biologically active small molecule kinase inhibitors and should be supplemented by a thorough review of your institution's specific chemical hygiene and hazardous waste disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) office before handling and disposing of this compound.
This compound is a potent, orally active pan-Trk inhibitor.[1][2][3] Due to its high biological activity, it should be handled as a potentially hazardous substance to minimize exposure to personnel and the environment.
Summary of Key Compound Information
The following table summarizes key characteristics of this compound relevant to its safe handling and disposal.
| Characteristic | Description | Source |
| Compound Type | Potent and orally active pan-Trk (WT and MT) inhibitor | [1][2][3] |
| Primary Hazard | Biologically active potent kinase inhibitor; potential for unforeseen toxicological effects. | Inferred from preclinical safety and toxicity studies.[4][5] |
| Solubility | 10 mM in DMSO | [1] |
| Physical Form | Typically a solid powder | Inferred from supplier information. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires the segregation of waste streams to ensure safe and compliant disposal.
Solid Waste Disposal
This category includes unused or expired neat compounds, as well as consumables contaminated with this compound such as gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.
-
Segregation: All solid waste contaminated with this compound must be collected separately from non-hazardous laboratory trash.
-
Containment: Use a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemicals it will hold.
-
Labeling: The container must be prominently labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including "this compound waste" and any other chemical contaminants.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste contractor.
Liquid Waste Disposal
This category includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinses from contaminated glassware.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other, incompatible waste streams.
-
Containment: The container must be securely sealed to prevent spills and evaporation. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must list all chemical constituents by their full names and include their approximate concentrations. For example: "this compound in DMSO," with estimated concentrations.
-
pH Neutralization: If the waste is acidic or basic, it may require neutralization before disposal, as per your institution's guidelines. Consult your EHS office for specific instructions.
-
Storage: Store the sealed liquid waste container in secondary containment in a designated satellite accumulation area, away from drains and sources of ignition.
Sharps Waste Disposal
This category includes any sharp objects that are contaminated with this compound, such as needles, syringes, and razor blades.
-
Containment: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be clearly labeled as "Hazardous Waste" and indicate that it contains sharps contaminated with this compound.
-
Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it and arrange for its collection by your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
This document is intended to provide guidance based on general laboratory safety principles. It is not a substitute for the specific protocols and regulations of your institution. Always prioritize the guidance of your local Environmental Health and Safety office.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of this compound, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
